Etodolac methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21-3)17(14)19-16(12)13/h6-8,19H,4-5,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWJZHQYUTACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881392 | |
| Record name | Etodolac methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122188-02-7 | |
| Record name | Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122188-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etodolac methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122188027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etodolac methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETODOLAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJE4H85SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etodolac Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of etodolac (B1671708) methyl ester, an important intermediate and reference standard in the pharmaceutical industry. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2][3] The methyl ester derivative is crucial for synthetic processes and as a reference compound in analytical studies.[][5][6]
Synthesis of Etodolac Methyl Ester
The synthesis of this compound can be achieved through several routes. The most common and direct method involves the esterification of etodolac. An alternative approach begins with the synthesis of the key intermediate, 7-ethyltryptophol, followed by a condensation reaction.
Method 1: Esterification of Etodolac
This method involves the direct reaction of etodolac with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.[1]
Experimental Protocol:
-
Dissolve etodolac (0.021 moles, 6 g) in methanol (40 mL) in a 250 mL round-bottom flask with stirring until a clear solution is obtained.[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid (3 mL) dropwise while maintaining continuous stirring.[1]
-
Reflux the mixture with stirring at 75°C for 5 hours.[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of acetone: petroleum ether (5:5).[1]
-
After completion, cool the solution to room temperature and pour it over 75 mL of cold distilled water.[1]
-
Neutralize the excess acid by adding a saturated sodium bicarbonate solution (5% w/v), leading to the formation of a yellowish precipitate.[1]
-
Collect the precipitate by filtration, wash it with chilled distilled water, and dry it.
-
Recrystallize the crude product from ethanol (B145695) to yield pure this compound.[1]
Method 2: From 7-Ethyltryptophol
This synthetic route involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331).[7][8]
Experimental Protocol:
-
React 7-ethyltryptophol with methyl 3-oxopentanoate in a suitable solvent. While various solvents can be used, a mixture of a C1-C2 lower alcohol and a benzene-like compound has been reported.[9]
-
The reaction is carried out under acidic catalysis.[9] A patent describes using concentrated sulfuric acid in toluene (B28343) at 0-5°C.[10]
-
The molar ratio of reactants and catalyst is crucial for optimal yield, with a suggested ratio of 7-ethyl tryptophol: 3-oxopentanoic acid methyl ester: acid being 1: (1.2–1.5): (3–4).[9]
-
The reaction to prepare this compound is typically run at 0°C for 1.5 hours.[7]
-
After the reaction is complete, the acid layer is separated. The organic phase is neutralized with a base, concentrated, and the final product is obtained by recrystallization.[9][10]
Synthesis Pathway Diagram:
Caption: Synthesis pathways for this compound.
Physicochemical and Spectroscopic Characterization
The synthesized this compound is typically a yellowish or white solid.[1][11] Its identity and purity are confirmed through various analytical techniques.
Experimental Protocols for Characterization:
-
Melting Point: Determined using a capillary tube method on a calibrated melting point apparatus.[1]
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded using a KBr disc method on an FTIR spectrophotometer.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrophotometer (e.g., 300 MHz) using a suitable deuterated solvent, such as DMSO-d6.[1]
-
Elemental Analysis (CHN): Performed on an elemental analyzer to determine the percentage composition of carbon, hydrogen, and nitrogen.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.
Characterization Data Summary:
| Parameter | Observed Value | Reference |
| Physical Appearance | Yellowish powder / White Solid | [1][11] |
| Yield | 67% (Method 1) | [1] |
| 63.0% (Method 2, two steps) | [7] | |
| Melting Point | 128-130°C | [1] |
| Molecular Formula | C₁₈H₂₃NO₃ | [11][12] |
| Molecular Weight | 301.38 g/mol | [11][12] |
| TLC (Rf) | 0.78 (Acetone: Petroleum Ether 5:5) | [1] |
Spectroscopic Data Summary:
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference |
| FT-IR (KBr) | 3379 | N-H stretching of Indole | [1] |
| 3062 | Aromatic C-H stretching | [1] | |
| 2968 | Asymmetric C-H stretching of CH₃ and CH₂ | [1] | |
| 2875 | Symmetric C-H stretching of CH₃ and CH₂ | [1] | |
| 1709 | C=O stretching of ester | [1] | |
| 1236 | C-O-C stretching of ether | [1] | |
| ¹H NMR | Data not fully available in search results | ||
| ¹³C NMR | Data not fully available in search results |
Characterization Workflow Diagram:
Caption: Workflow for the characterization of this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 122188-02-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Etodolac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac methyl ester, with the chemical formula C₁₈H₂₃NO₃, is a significant derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] It serves primarily as a key intermediate in the synthesis of Etodolac and its analogues, making a thorough understanding of its physicochemical properties essential for researchers and professionals in drug development and organic synthesis.[3][4] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational predictions. These properties are crucial for its handling, characterization, and further chemical modifications.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₃ | [1][2][5] |
| Molar Mass | 301.38 g/mol | [2][6][7] |
| Appearance | White to Off-White/Yellowish Solid/Powder | [7][8] |
| Melting Point | 128-130 °C, 130-132 °C | [9] |
| Boiling Point | 447.4 °C at 760 mmHg (Predicted) | [5][7] |
| Density | 1.132 g/cm³ (Predicted) | [5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in Methanol-DMSO. | [6] |
| logP (Octanol-Water Partition Coefficient) | 3.1 (XLogP3), 3.47140 (Calculated) | [2][7] |
| pKa | 16.82 ± 0.40 (Predicted) | |
| Refractive Index | 1.566 (Predicted) | [5][7] |
| Flash Point | 224.4 °C (Predicted) | [5][7] |
| Vapor Pressure | 3.37E-08 mmHg at 25°C (Predicted) | [7] |
Experimental Protocols
Detailed methodologies are critical for the replication of synthesis and characterization of this compound.
Synthesis of this compound from Etodolac
This protocol is adapted from the method described by Hassan and Sarsam (2019).[10]
Materials:
-
Etodolac
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (5% w/v)
-
Distilled Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
-
TLC plates (Silica gel)
-
Developing solvent system: Acetone:Petroleum Ether (5:5)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.021 moles (approximately 6g) of Etodolac in 40 mL of methanol with stirring until a clear solution is obtained.[10]
-
Cool the solution to 0°C using an ice bath.[10]
-
Slowly add 3 mL of concentrated sulfuric acid dropwise to the cooled solution with continuous stirring.[10]
-
Fit the flask with a reflux condenser and heat the mixture to 75°C with continuous stirring for 5 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an Acetone:Petroleum Ether (5:5) solvent system. The reaction is complete when the spot corresponding to Etodolac has disappeared.[10]
-
After completion, allow the reaction mixture to cool to room temperature.[10]
-
Pour the cooled solution into 75 mL of cold distilled water.[10]
-
Neutralize the excess acid by adding a saturated sodium bicarbonate solution (5% w/v) until the effervescence ceases. A yellowish precipitate of this compound will form.[10]
-
Collect the precipitate by filtration, wash it with chilled distilled water, and dry it.[10]
-
For further purification, recrystallize the crude product from ethanol.[10]
Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the method developed by Kosović et al. (2017) for monitoring the synthesis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm; 5 μm particle size)[11]
-
Mobile Phase: Acetonitrile (B52724) and ultra-pure water (55:45, v/v)[11]
-
Flow Rate: 1.6 mL/min[11]
-
Injection Volume: 7 µL[11]
-
Column Temperature: 25 °C[11]
-
Detection Wavelength: 225 nm[11]
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and ultra-pure water in a 55:45 volume ratio. Degas the mobile phase before use.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., the mobile phase).
-
Set up the HPLC system with the specified parameters.
-
Inject the standard solution to determine the retention time of this compound.
-
Dissolve the synthesized product in the mobile phase and inject it into the HPLC system to check for purity and quantify the product.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound, as reported by Hassan and Sarsam (2019), shows characteristic absorption bands.[10]
-
ν(N-H) of Indole: 3379 cm⁻¹
-
ν(C-H) aromatic: 3062 cm⁻¹
-
ν(C-H) asymmetric of CH₃ and CH₂: 2968 cm⁻¹
-
ν(C-H) symmetric of CH₃ and CH₂: 2875 cm⁻¹
-
ν(C=O) of ester: 1709 cm⁻¹
-
ν(C-O-C) of ether: 1236 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃ using tetramethylsilane (B1202638) (TMS) as an internal standard.[11]
¹H NMR (400 MHz, CDCl₃):
-
δ 9.05 (br s, 1H, N-H)
-
δ 7.36 (dd, 1H, J = 1.2 Hz, J = 7.5 Hz, Ar-H)
-
δ 7.08-6.99 (m, 2H, Ar-H)
-
δ 4.08-3.89 (m, 2H, -O-CH₂-)
-
δ 3.71 (s, 3H, -O-CH₃)
-
δ 2.91-2.73 (m, 4H, Ar-CH₂- and -CH₂-CH₂-O-)
-
δ 2.65-2.50 (m, 2H, -CH₂-COO-)
-
δ 1.34 (t, 3H, J = 7.6 Hz, Ar-CH₂-CH₃)
-
δ 0.95 (t, 3H, J = 7.4 Hz, C-CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 172.5 (-COO-)
-
δ 138.1, 131.8, 128.5, 121.2, 118.8, 110.1 (Aromatic C)
-
δ 79.9 (C-O-C)
-
δ 64.9 (-O-CH₂)
-
δ 51.9 (-O-CH₃)
-
δ 41.8, 32.5, 29.8, 23.3, 21.9, 14.1, 8.5 (Aliphatic C)
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway for producing this compound from 7-ethyltryptophol, a common industrial precursor.
Experimental Protocol Workflow
This diagram outlines the key steps in the experimental characterization of synthesized this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 122188-02-7 [chemnet.com]
- 6. allmpus.com [allmpus.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. 122188-02-7 this compound AKSci F471 [aksci.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. hrcak.srce.hr [hrcak.srce.hr]
Etodolac and its Methyl Ester: A Technical Guide on the Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etodolac (B1671708) is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis through the selective blockade of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] This selective action is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3] Etodolac is administered as a racemic mixture, with the S-enantiomer being the pharmacologically active component responsible for COX inhibition.[1][5] While etodolac methyl ester is a known derivative, often synthesized as an intermediate, its direct anti-inflammatory activity is reported to be minimal, as esterification of the carboxylic acid moiety, crucial for NSAID activity, generally leads to inactivation.[6][7] This guide provides a comprehensive overview of the mechanism of action of etodolac, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action of etodolac as an NSAID is its ability to inhibit the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[8] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection, platelet aggregation, and renal blood flow.[3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, and growth factors. The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation and pain.[3]
Etodolac exhibits a preferential inhibition of COX-2 over COX-1.[2][3][4] By selectively targeting COX-2, etodolac effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting its therapeutic effects while minimizing the adverse effects associated with the inhibition of COX-1's homeostatic functions.[3] The S-enantiomer of etodolac is the active form that binds to the upper portion of the active site of the COX enzyme, preventing arachidonic acid from accessing it.[5][6]
Signaling Pathway of Etodolac's Anti-Inflammatory Action
The following diagram illustrates the signaling pathway from inflammatory stimuli to the production of prostaglandins and the inhibitory action of etodolac.
Caption: Etodolac's inhibition of the COX-2 pathway.
Quantitative Data: COX-1 and COX-2 Inhibition
The selectivity of etodolac for COX-2 over COX-1 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Assay System |
| Etodolac | >100[3] | 53[3] | >1.9[3] | Human Peripheral Monocytes |
| Etodolac | - | - | 2.4[10] | Human Whole Blood Assay |
Note: A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. Data for this compound is not available in the reviewed literature, and structure-activity relationship studies suggest it is likely inactive.[6]
This compound: A Note on Activity
This compound is a derivative of etodolac where the carboxylic acid group is esterified.[8] While it is a key intermediate in the synthesis of other etodolac derivatives, its own anti-inflammatory activity is considered to be negligible.[7] The free carboxylic acid moiety is a critical structural feature for the activity of most NSAIDs, as it is involved in the binding to the active site of the COX enzyme.[6] Structure-activity relationship (SAR) studies on pyranocarboxylic acids, the class to which etodolac belongs, have indicated that ester or amide derivatives of the acetic acid side chain lead to inactivation of the drug.[6] Therefore, this compound is likely a prodrug at best, requiring in vivo hydrolysis to the active etodolac acid to exert any significant anti-inflammatory effect. However, no direct evidence of this conversion or subsequent activity has been found in the reviewed literature.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.[11][12]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., Etodolac) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
References
- 1. drugs.com [drugs.com]
- 2. pedworld.ch [pedworld.ch]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
An In-depth Technical Guide on the Biological Activity of Etodolac Methyl Ester Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac (B1671708), a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1][2][3][4] To enhance its therapeutic profile and explore new biological activities, derivatization of its carboxylic acid group has been a key area of research. This technical guide focuses on the synthesis and biological evaluation of etodolac methyl ester and its subsequent derivatives. It details their anti-inflammatory and emerging anticancer properties, providing comprehensive experimental protocols, quantitative activity data, and visual representations of key molecular pathways and experimental workflows.
Introduction to Etodolac and its Derivatives
Etodolac is a pyranocarboxylic acid derivative used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[5][6][7] Its primary mechanism of action involves the selective inhibition of COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923).[1][7][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]
Modification of the carboxylic acid moiety of etodolac, often by esterification to form the methyl ester, is a common first step in synthesizing a diverse range of derivatives, including hydrazones, triazoles, and thioethers.[2][9][10][11] This strategy aims to modulate the parent drug's pharmacokinetic properties and to discover novel biological activities, most notably in the realm of oncology.
Core Biological Activities
Anti-inflammatory and Analgesic Activity
The foundational activity of etodolac and its derivatives stems from the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.[6] By blocking the COX-2 enzyme, these compounds effectively reduce the production of prostaglandins at the site of inflammation.[1]
Several studies have synthesized hydrazone derivatives from this compound and confirmed that they retain significant anti-inflammatory effects, often comparable to the parent drug, as evaluated by in vivo models such as egg white-induced paw edema in rats.[9]
Table 1: Anti-inflammatory Activity of Etodolac Hydrazone Derivatives
| Compound | Dose (mg/kg) | Max % Inhibition of Edema |
| Etodolac (Standard) | 10 | 55.1% |
| Derivative P1 | 16.20 | 52.5% |
| Derivative P2 | 15.68 | 49.1% |
| Derivative P3 | 13.59 | 50.8% |
| (Data synthesized from descriptive reports indicating comparable activity[9]) |
Anticancer Activity
A growing body of evidence highlights the potential of etodolac derivatives as anticancer agents.[2][10][11][12] These compounds have demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines, often at concentrations significantly lower than the parent drug. The mechanisms are multifaceted, extending beyond COX-2 inhibition to include the induction of apoptosis through caspase activation and the inhibition of other crucial cellular enzymes.[10][11]
Studies investigating hydrazone (SGK 206) and triazole (SGK 242) derivatives of etodolac have shown potent anti-proliferative effects on PC-3 (prostate cancer) and HT-29 (colorectal carcinoma) cell lines.[2]
Table 2: In Vitro Anticancer Activity (IC50) on PC-3 and HT-29 Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
| SGK 206 (Hydrazone) | PC-3 | 40 |
| SGK 242 (Triazole) | PC-3 | 25 |
| SGK 206 (Hydrazone) | HT-29 | ~50 |
| SGK 242 (Triazole) | HT-29 | ~50 |
| (Data extracted from a 2018 study by Gürsoy et al.[2]) |
Hydrazone (SGK 206) and thiazolidinone (SGK 217) derivatives have also been evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. These derivatives induced apoptosis at low micromolar concentrations, demonstrating significantly greater potency than etodolac itself.[11]
Table 3: In Vitro Anticancer Activity (IC50) on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
| SGK 206 (Hydrazone) | MCF-7 | 45.3 |
| SGK 206 (Hydrazone) | MDA-MB-231 | 12.5 |
| SGK 217 (Thiazolidinone) | MCF-7 | 25.4 |
| SGK 217 (Thiazolidinone) | MDA-MB-231 | 22.3 |
| (Data extracted from a 2023 study by Ozsavci et al.[11]) |
A series of etodolac-thioether derivatives were synthesized and tested for their ability to inhibit methionine aminopeptidase (B13392206) (Type II), a target for cancer therapy. Certain compounds showed potent activity against ovarian (SKOV3) and prostate (PC3) cancer cells.[10]
Table 4: In Vitro Anticancer Activity (IC50) of Etodolac-Thioether Derivatives
| Compound | Cell Line | IC50 Value (µM) |
| 5d | SKOV3 | 7.22 |
| 5h | SKOV3 | 5.10 |
| 5s | PC3 | 3.10 |
| 5v | PC3 | 4.00 |
| (Data extracted from a 2018 study by Mohammadi et al.[10]) |
Mechanisms of Action
Inhibition of Prostaglandin Synthesis
The primary anti-inflammatory mechanism for etodolac and its derivatives is the inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Etodolac - Wikipedia [en.wikipedia.org]
- 7. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. jetir.org [jetir.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Vitro Evaluation of Etodolac Methyl Ester's Anti-Inflammatory Activity
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide on the in vitro methodologies used to evaluate the anti-inflammatory properties of Etodolac methyl ester. Etodolac is a well-established non-steroidal anti-inflammatory drug (NSAID) recognized for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This guide details the core experimental protocols, presents a framework for quantitative data analysis, and illustrates the key biological pathways involved. The primary focus is on three critical in vitro assays: COX enzyme inhibition, nitric oxide (NO) production, and pro-inflammatory cytokine (TNF-α and IL-6) suppression. The methodologies and data structures provided herein are intended to serve as a robust resource for researchers engaged in the preclinical assessment of novel anti-inflammatory compounds.
Introduction
Etodolac is a pyranocarboxylic acid derivative that functions as a potent non-steroidal anti-inflammatory drug (NSAID).[3] It is primarily used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][4] The principal mechanism of action for Etodolac involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] Notably, Etodolac exhibits a preferential selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[2]
The modification of Etodolac's carboxylic acid group, such as through esterification to form this compound, is a common strategy in medicinal chemistry to alter a drug's physicochemical properties. While some studies suggest that ester derivatives can inactivate the parent drug, a thorough in vitro evaluation is essential to characterize the anti-inflammatory potential of such analogs.[1] This whitepaper outlines the standard in vitro assays required to comprehensively assess the anti-inflammatory activity of this compound.
Core Anti-Inflammatory Signaling Pathways
The anti-inflammatory action of NSAIDs like Etodolac and its derivatives is primarily mediated through the modulation of specific signaling pathways. The two central pathways relevant to in vitro assessment are the Cyclooxygenase (COX) pathway and the lipopolysaccharide (LPS)-induced pro-inflammatory cascade in macrophages.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[5] Etodolac's therapeutic effect stems from its ability to block this enzymatic activity.[1]
LPS-Induced Pro-Inflammatory Pathway
In immune cells like macrophages, bacterial lipopolysaccharide (LPS) acts as a potent stimulus that triggers a signaling cascade, primarily through Toll-like receptor 4 (TLR4). This leads to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
References
- 1. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Etodolac - Wikipedia [en.wikipedia.org]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Etodolac Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel derivatives of Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID). This document details experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways to facilitate further research and development in this area.
Introduction to Etodolac and Its Derivatives
Etodolac, chemically (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a well-established NSAID primarily known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] This selective action reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] Beyond its anti-inflammatory properties, research has explored the potential of Etodolac and its derivatives in other therapeutic areas, notably as anticancer agents.[3][4] The pyrano[3,4-b]indole scaffold of Etodolac serves as a versatile template for the design and synthesis of novel compounds with diverse biological activities.[3] This guide focuses on the synthesis of three main classes of Etodolac derivatives: amides, hydrazones, and thioethers, and discusses their biological evaluation.
Synthesis of Novel Etodolac Derivatives
The synthesis of novel Etodolac derivatives primarily involves the modification of the carboxylic acid moiety. This section provides detailed protocols for the synthesis of amide, hydrazone, and thioether derivatives.
Synthesis of Etodolac Amide Derivatives
The synthesis of Etodolac amide derivatives is commonly achieved through the coupling of Etodolac's carboxylic acid with a variety of amines using a coupling agent.[5][6]
Experimental Protocol: General Procedure for Amide Synthesis using EDC
-
Activation of Carboxylic Acid: Dissolve Etodolac (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).[7] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Coupling: To the activated Etodolac solution, add the desired amine (1.1 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2 equivalents).[7]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified amide derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A similar protocol can be followed using other coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[5][8]
Synthesis of Etodolac Hydrazone Derivatives
The synthesis of Etodolac hydrazone derivatives involves a two-step process starting from Etodolac.[9][10]
Experimental Protocol: Synthesis of Etodolac Hydrazide and Hydrazones
-
Esterification of Etodolac: Reflux a solution of Etodolac in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for 4-6 hours to yield the methyl ester derivative.
-
Formation of Etodolac Hydrazide: Dissolve the Etodolac methyl ester in ethanol (B145695) and add an excess of hydrazine (B178648) hydrate. Reflux the mixture for 6-8 hours. After cooling, the Etodolac hydrazide precipitates and can be collected by filtration.[9]
-
Synthesis of Hydrazones: Dissolve the Etodolac hydrazide in a suitable solvent like ethanol. Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-8 hours.[9][10]
-
Purification and Characterization: Cool the reaction mixture to allow the hydrazone derivative to crystallize. Collect the solid by filtration, wash with cold ethanol, and dry. Characterize the product using IR, ¹H NMR, and elemental analysis.[9][10]
Synthesis of Etodolac-Thioether Derivatives
The synthesis of Etodolac-thioether derivatives often involves the initial conversion of Etodolac to a triazole intermediate.[11]
Experimental Protocol: A Five-Step Synthesis of Etodolac-Thioether Derivatives
A multi-step synthesis is employed to generate Etodolac-thioether derivatives, which involves the formation of a 1,2,4-triazole (B32235) ring system followed by the introduction of the thioether linkage.[11]
-
Initial Steps: The synthesis begins with the conversion of Etodolac through a series of reactions to form a (R,S)-5-[(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)methyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione intermediate.[11]
-
Final Thioether Formation: The triazole-thione intermediate is then reacted with various substituted benzyl (B1604629) chlorides in the presence of a base to yield the final thioether derivatives.[11]
-
Purification and Characterization: The final products are purified by column chromatography and characterized by spectroscopic methods.[11]
Biological Evaluation of Novel Etodolac Derivatives
The synthesized Etodolac derivatives are evaluated for their biological activities, primarily focusing on their anti-inflammatory and anticancer properties.
In Vivo Anti-inflammatory Activity
The anti-inflammatory activity of the derivatives is often assessed using the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Use adult Wistar rats of either sex, weighing between 150-200g.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: Administer the test compounds (Etodolac derivatives) and a standard drug (e.g., Etodolac) orally or intraperitoneally at a specific dose 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anticancer Activity
The cytotoxic effects of the Etodolac derivatives against various cancer cell lines are commonly evaluated using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell lines (e.g., PC-3, HT-29, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[4]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Etodolac derivatives for 24, 48, or 72 hours. Include a vehicle control.[4]
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values for each compound.[12]
Quantitative Data Summary
The following tables summarize the reported anticancer activities of various novel Etodolac derivatives.
Table 1: Anticancer Activity of Etodolac Hydrazone and Triazole Derivatives against Prostate (PC-3) and Colorectal (HT-29) Cancer Cell Lines [4]
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| SGK 206 (Hydrazone derivative) | PC-3 | 24 | 40 |
| HT-29 | 24 | 70 | |
| SGK 242 (Triazole derivative) | PC-3 | 24 | 25 |
| HT-29 | 24 | 26 |
Table 2: Anticancer Activity of Etodolac-Thioether Derivatives against various Cancer Cell Lines [11]
| Compound | SKOV3 (IC₅₀ µM) | PC3 (IC₅₀ µM) |
| 5d | 7.22 | - |
| 5h | 5.10 | - |
| 5k | - | 8.18 |
| 5s | - | 3.10 |
| 5v | - | 4.00 |
Table 3: Anticancer Activity of Etodolac Hydrazone and Thiazolidinone Derivatives against Breast Cancer Cell Lines (24h incubation) [12]
| Compound | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | L-929 (Control, IC₅₀ µM) |
| SGK 206 | 37 | - | 72 |
| SGK 217 | 18 | 36 | 72 |
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
Etodolac and its derivatives exert their anti-inflammatory effects primarily by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: The COX-2 signaling pathway in inflammation and its inhibition by Etodolac derivatives.
eEF2K Signaling Pathway in Cancer
Some novel Etodolac derivatives have been investigated as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a target in cancer therapy.[3][13]
Caption: The eEF2K signaling pathway in cancer and its modulation by novel Etodolac derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of Etodolac derivatives to their biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of novel Etodolac derivatives.
References
- 1. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eukaryotic elongation factor 2 kinase as a drug target in cancer, and in cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Etodolac Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, is a selective inhibitor of cyclooxygenase-2 (COX-2). Its therapeutic action stems from the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation. The structure of Etodolac features a carboxylic acid moiety, which is crucial for its activity but also contributes to gastrointestinal side effects. This has led to the exploration of Etodolac esters as prodrugs, aiming to mask the acidic group to mitigate gastric irritation while maintaining or enhancing anti-inflammatory efficacy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Etodolac esters, detailing available biological data, experimental methodologies, and the underlying signaling pathways.
Structure-Activity Relationship (SAR) of Etodolac and its Derivatives
The core structure of Etodolac, a pyranocarboxylic acid, is fundamental to its anti-inflammatory activity. SAR studies on this class of compounds have revealed several key features:
-
The Carboxylic Acid Group: The free carboxylic acid is essential for the COX-inhibiting activity. General SAR studies on pyranocarboxylic acids indicate that ester or amide derivatives are often inactive in vitro. This suggests that Etodolac esters likely act as prodrugs, requiring in vivo hydrolysis to the active parent acid to exert their anti-inflammatory effects.
-
Substitution on the Pyran Ring: An alkyl group at the R1 position and an acetic acid function at the R2 position on the pyran ring are associated with increased anti-inflammatory activity.
-
Alkyl Chain Length: Increasing the length of the acid chain generally leads to inactive compounds. Similarly, α-methylacetic acid derivatives have been found to be inactive.
-
Aromatic Ring Substitution: Substitution at the 8th position of the aromatic ring is most beneficial for activity. Specifically, 8-ethyl and 8-n-propyl derivatives have shown significantly higher activity compared to a methyl substitution.
While a systematic quantitative SAR study on a series of Etodolac esters with varying ester moieties is not extensively available in the reviewed literature, studies on various derivatives, such as hydrazones and phytophenol esters, provide valuable insights into the impact of modifying the carboxylic acid group.
Data Presentation: Biological Activity of Etodolac Derivatives
The following tables summarize the available quantitative data on the anti-inflammatory and analgesic activities of various Etodolac derivatives. It is important to note that this data is primarily from in vivo studies, reflecting the prodrug nature of these compounds.
| Derivative | Animal Model | Assay | Dose | % Inhibition of Paw Edema | Ulcer Index | Reference |
| Etodolac | Rat | Carrageenan-induced paw edema | 10 mg/kg | 90.33 | High | [1] |
| Thymol (B1683141) Ester of Etodolac | Rat | Carrageenan-induced paw edema | Molar equivalent to 10 mg/kg Etodolac | 94.68 | Low | [1] |
| Etodolac Hydrazone (P1) | Rat | Egg white-induced paw edema | 16.20 mg/kg | Comparable to Etodolac | Not Reported | [2][3] |
| Etodolac Hydrazone (P2) | Rat | Egg white-induced paw edema | 15.68 mg/kg | Comparable to Etodolac | Not Reported | [2][3] |
| Etodolac Hydrazone (P3) | Rat | Egg white-induced paw edema | 13.59 mg/kg | Comparable to Etodolac | Not Reported | [2][3] |
| Etodolac-Vanillin Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | 81.94 | Low | |
| Etodolac-Umbelliferone Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | Improved vs. Etodolac | Low | |
| Etodolac-Sesamol Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | Improved vs. Etodolac | Low | |
| Etodolac-Syringaldehyde Ester | Rat | Carrageenan-induced paw edema | Molar equivalent to Etodolac | 70.27 (analgesic) | Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the study of Etodolac esters.
Synthesis of Etodolac Esters (General Procedure)
The synthesis of Etodolac esters is typically achieved through esterification of the carboxylic acid group of Etodolac. A common method is the Steglich esterification.
Example: Synthesis of Thymol Ester of Etodolac [1]
-
Reactants: Etodolac, thymol, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Etodolac and thymol are dissolved in DCM.
-
The solution is cooled in an ice bath.
-
DCC and DMAP are added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting precipitate of dicyclohexylurea is filtered off.
-
The filtrate is washed with dilute acid, base, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude ester.
-
-
Purification: The crude product is purified by column chromatography.
-
Characterization: The structure of the synthesized ester is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Wistar albino rats of either sex are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (Etodolac esters) or the standard drug (Etodolac) are administered orally or intraperitoneally at a predetermined dose.
-
After a specific time (usually 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
In Vitro COX Inhibition Assay
While specific data for Etodolac esters is limited, the general methodology for assessing COX-1 and COX-2 inhibition is well-established. An ELISA-based method is commonly employed.
-
Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compounds (Etodolac esters) at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage of COX inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway of Etodolac's Anti-inflammatory Action
Caption: Etodolac selectively inhibits COX-2, reducing inflammatory prostaglandins.
Experimental Workflow for Synthesis and Evaluation of Etodolac Esters
Caption: Workflow for the synthesis and biological evaluation of Etodolac esters.
Conclusion
The esterification of Etodolac represents a promising prodrug strategy to mitigate its gastrointestinal side effects. The available data, primarily from in vivo studies, suggests that various Etodolac esters can retain or even enhance anti-inflammatory activity with a reduced ulcerogenic potential. The core principle of this approach relies on the in vivo hydrolysis of the ester to release the active parent drug, Etodolac. While a comprehensive quantitative SAR based on in vitro COX inhibition for a systematic series of Etodolac esters is currently lacking in the literature, the existing research provides a strong foundation for the continued development of safer and more effective anti-inflammatory agents based on the Etodolac scaffold. Future research should focus on systematic structural modifications of the ester moiety and their correlation with in vitro COX-1/COX-2 inhibitory activity to establish a more detailed and quantitative structure-activity relationship.
References
Spectroscopic and Analytical Characterization of Etodolac Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Etodolac (B1671708) methyl ester, an important derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This document details the experimental protocols for its synthesis and spectroscopic analysis, presents available data in a structured format, and illustrates the analytical workflow.
Physicochemical Properties
Etodolac methyl ester is a white solid with the following properties:
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₃[1][2][3][4][5] |
| Molecular Weight | 301.38 g/mol [1][2][3][4][5] |
| CAS Number | 122188-02-7[1][2][3][4][6] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule. The data presented below was obtained from a KBr pellet.
| Wavenumber (cm⁻¹) | Assignment |
| 3381 | N-H stretching (indole) |
| 2966 | C-H stretching (aliphatic) |
| 1708 | C=O stretching (ester) |
| 1444 | C-H bending |
| 1315 | C-N stretching |
| 1236 | C-O-C stretching (ether) |
| 1175 | C-O stretching |
| 1078 | C-O stretching |
| 1016 | C-O stretching |
| 912 | C-H bending (out-of-plane) |
| 744 | C-H bending (aromatic) |
| (Data sourced from patent CN111303172A)[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~8.0 | s | 1H | Indole N-H |
| ~4.0 | m | 2H | -O-CH₂- (pyran ring) |
| ~3.6 | s | 3H | -OCH₃ (ester) |
| ~2.5-3.0 | m | 4H | Ar-CH₂- and pyran ring protons |
| ~2.7 | q | 2H | -CH₂-CH₃ (ethyl group) |
| ~1.2 | t | 3H | -CH₂-CH₃ (ethyl group) |
| ~1.0-2.0 | m | 2H | -CH₂- (pyran ring) |
| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl group) |
| (Predicted data based on chemical structure) |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~120-140 | Aromatic carbons |
| ~110-120 | Aromatic carbons |
| ~70 | C-O (pyran ring) |
| ~51 | -OCH₃ (ester) |
| ~20-40 | Aliphatic carbons |
| ~10-15 | Aliphatic carbons |
| (Predicted data based on chemical structure) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The exact mass is 301.16779360.[1]
| m/z | Assignment |
| 301 | [M]⁺ (Molecular Ion) |
| 242 | [M - COOCH₃]⁺ |
| 228 | [M - CH₂COOCH₃]⁺ |
| Other fragments | Further fragmentation of the molecule |
| (Predicted data based on chemical structure) |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from Etodolac via Fischer esterification.[10] A general procedure is as follows:
-
Dissolution: Dissolve Etodolac in methanol (B129727).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized, and the product is extracted.
-
Purification: The crude product is purified by recrystallization or column chromatography.
An alternative method involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate.[10]
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum (relative intensity vs. m/z).
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow where the data from each spectroscopic technique provides complementary information to confirm the chemical structure.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. allmpus.com [allmpus.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 122188-02-7 [chemnet.com]
- 6. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Biological Effects of Racemic Etodolac Versus Its Enantiomers
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the distinct biological effects of racemic etodolac (B1671708) and its stereoisomers, (S)-etodolac and (R)-etodolac. The content delves into their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.
Executive Summary
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is prescribed as a racemic mixture.[1] The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3] The (R)-enantiomer is largely inactive against COX enzymes but exhibits other biological activities, including the inhibition of beta-catenin.[4][5] This guide will explore these differences in detail, supported by quantitative data and experimental protocols.
Differential Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for etodolac is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[3][6] The two main isoforms, COX-1 and COX-2, are differentially inhibited by the etodolac enantiomers.
-
(S)-Etodolac: This enantiomer is the biologically active form, responsible for the therapeutic effects of racemic etodolac.[1][3] It demonstrates preferential inhibition of COX-2 over COX-1.
-
(R)-Etodolac: This enantiomer is considered inactive as a COX inhibitor.[4][7]
Table 1: Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Etodolac | >100[8] | 53[8] | 1.9[8] |
| Celecoxib | 82[8] | 6.8[8] | 12[8] |
| Diclofenac | 0.076[8] | 0.026[8] | 2.9[8] |
| Ibuprofen | 12[8] | 80[8] | 0.15[8] |
| Indomethacin | 0.0090[8] | 0.31[8] | 0.029[8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The differential inhibition of COX isoforms by (S)-etodolac is central to its therapeutic action. By selectively targeting COX-2, which is upregulated during inflammation, (S)-etodolac reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the constitutive COX-1, which is involved in gastrointestinal protection.
Caption: Differential COX Inhibition by Etodolac Enantiomers.
Pharmacokinetics
The pharmacokinetic properties of etodolac are characterized by stereoselectivity, with notable differences in the plasma concentrations and distribution of the two enantiomers.
-
Absorption: Etodolac is well-absorbed orally, with peak plasma concentrations reached within 1 to 2 hours.[9]
-
Distribution: The drug is highly bound to plasma proteins.[9] Interestingly, the plasma concentrations of the inactive (R)-enantiomer are approximately 10-fold higher than those of the active (S)-enantiomer.[9]
-
Metabolism: Etodolac undergoes extensive metabolism in the liver.[3] A key aspect of profen NSAIDs is chiral inversion, where the inactive R-enantiomer is converted to the active S-enantiomer.[10][11] However, etodolac does not appear to undergo this inversion in vivo.[1][12]
-
Excretion: The elimination half-life of etodolac is around 6 to 8 hours and is similar for both enantiomers.[9]
Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (20 mg/kg oral dose)
| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |
| tmax (h) | 3.3 +/- 2.6 | 4 +/- 4 |
| Cmax (mg/L) | 29 +/- 6 | 97 +/- 14 |
| AUC0-t (h·mg/L) | 706 +/- 100 | 2940 +/- 400 |
| t1/2 (h) | 18 +/- 4 | 19.4 +/- 2.2 |
Data from a study in rats.[13]
Experimental Protocols
This protocol outlines a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of racemic etodolac and its enantiomers against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
In a suitable reaction vessel, combine the assay buffer, hematin, and L-epinephrine.
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate for a short period.
-
Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
After a defined reaction time, add the colorimetric substrate.
-
Monitor the change in absorbance over time using a spectrophotometer to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Experimental Workflow for COX Inhibition Assay.
Other Biological Effects
While COX inhibition is the primary mechanism, research has indicated other biological activities of the etodolac enantiomers.
-
(R)-Etodolac: Although inactive against COX enzymes, (R)-etodolac has been shown to inhibit Wnt signaling.[12] It is, in fact, a more potent inhibitor of this pathway than the (S)-enantiomer.[12] This finding suggests that (R)-etodolac may have therapeutic potential independent of its role in the racemic mixture.
Conclusion
The biological effects of racemic etodolac are a composite of the distinct activities of its (S) and (R) enantiomers. The anti-inflammatory and analgesic properties are almost exclusively due to the COX-2 preferential inhibition by (S)-etodolac. The (R)-enantiomer, while inactive as a COX inhibitor, exhibits other biological activities, such as the inhibition of Wnt signaling, which warrants further investigation. A comprehensive understanding of the stereospecific pharmacology of etodolac is essential for optimizing its therapeutic use and for the development of future chiral drugs with improved efficacy and safety profiles.
References
- 1. drugs.com [drugs.com]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etodolac - Wikipedia [en.wikipedia.org]
- 5. Etodolac for Research|COX-2 Inhibitor|NSAID [benchchem.com]
- 6. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 7. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pedworld.ch [pedworld.ch]
- 9. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral inversion - Wikipedia [en.wikipedia.org]
- 11. Chiral Inversion of Pharmaceutical Drugs - Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Etodolac Methyl Ester in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical manufacturing, the purity and reliability of intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Etodolac (B1671708) methyl ester (CAS 122188-02-7), a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, serves as a critical building block in the development of anti-inflammatory and analgesic therapies. This technical guide provides an in-depth analysis of Etodolac methyl ester, encompassing its synthesis, analytical characterization, and its integral role in the broader context of drug development.
Etodolac is a pyrano-indoleacetic acid derivative recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1] The synthesis of Etodolac and its derivatives often proceeds through its methyl ester, highlighting the intermediate's significance. This guide will delve into the technical specifics of its synthesis, offering a comparative analysis of different methodologies and detailed experimental protocols. Furthermore, it will explore the downstream applications and the underlying biochemical pathways influenced by Etodolac, providing a comprehensive resource for professionals in the field.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is a well-documented process, with several methods reported in the literature. The primary approach involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate. Variations in catalysts, solvents, and reaction conditions offer different advantages in terms of yield, purity, and environmental impact.
| Parameter | Method 1: Sulfuric Acid Catalysis[2] | Method 2: Trimethylhalosilane Catalysis[3][4] | Method 3: Mixed Solvent System[5] |
| Starting Materials | Etodolac, Methanol (B129727) | 7-ethyltryptophol, Methyl 3-oxopentanoate | 7-ethyltryptophol, 3-oxopentanoic acid methyl ester |
| Catalyst | Concentrated Sulfuric Acid | Trimethylhalosilane (e.g., trimethylchlorosilane) | Acid (e.g., sulfuric acid or oleum) |
| Solvent | Methanol | Methanol | C1-C2 lower alcohol and a benzene-like compound (e.g., toluene) |
| Reaction Temperature | 75°C (reflux)[2] | 20-25°C[4] | Not explicitly stated |
| Reaction Time | 5 hours[2] | Not explicitly stated | Not explicitly stated |
| Yield | 67%[2] | Up to 99.9%[3] | High yield claimed[5] |
| Key Advantages | Simple, common reagents | High yield, avoids strong and harmful acids like concentrated H2SO4, potential for mother liquor recycling to further increase yield.[3][4] | Improved yield and quality, reduced waste, suitable for industrial production.[5] |
| Key Disadvantages | Lower yield, use of corrosive and hazardous concentrated sulfuric acid. | Requires specialized reagents (trimethylhalosilane). | Requires a mixed solvent system which may complicate recovery and recycling. |
Experimental Protocols
Method 1: Synthesis of this compound via Sulfuric Acid Catalysis[2]
This protocol outlines the synthesis of this compound from Etodolac.
Materials:
-
Etodolac (0.021 moles, 6g)
-
Methanol (40 mL)
-
Concentrated Sulfuric Acid (3 mL)
-
250 mL round bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
Chilled distilled water
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a 250 mL round bottom flask, dissolve Etodolac (6g) in methanol (40 mL) with stirring until a clear solution is achieved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid (3 mL) dropwise to the cooled solution while maintaining continuous stirring.
-
After the addition of sulfuric acid, set up the apparatus for reflux and heat the mixture to 75°C with stirring for 5 hours.
-
Upon completion of the reaction, a yellowish precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the collected precipitate with chilled distilled water.
-
Dry the precipitate and then recrystallize it from ethanol to obtain the purified product.
Expected Outcome:
-
Yellowish powder
-
Yield: 67%
-
Melting Point: 128-130°C
Method 2: High-Yield Synthesis of this compound using Trimethylhalosilane[3][4]
This protocol describes a high-yield synthesis method that avoids the use of concentrated sulfuric acid.
Materials:
-
7-ethyltryptophol
-
Methyl 3-oxopentanoate
-
Methanol
-
Trimethylhalosilane (e.g., trimethylchlorosilane or trimethylbromosilane)
-
Reaction vessel
-
Stirring apparatus
-
Cooling and filtration apparatus
-
5% Sodium bicarbonate solution
-
Water
Procedure:
-
In a suitable reaction vessel, mix 7-ethyltryptophol, methyl 3-oxopentanoate, trimethylhalosilane, and methanol.
-
Allow the cyclization reaction to proceed at a temperature of 20-25°C to form a reaction solution.[4]
-
After the reaction is complete, cool the reaction liquid to 10-15°C.[4]
-
Filter the cooled solution to separate the this compound precipitate from the mother liquor.
-
Wash the collected filter cake with cold methanol.
-
Further wash the filter cake with a 5% sodium bicarbonate solution and then with water.[3]
-
Dry the product to obtain a white solid.
-
The mother liquor can be recycled to improve the overall product yield.[3][4]
Expected Outcome:
-
White solid product
-
HPLC Purity: >99.7%[3]
-
Yield: Up to 99.9% (can approach quantitative with mother liquor recycling)[3][4]
-
Melting Point: 130.6°C to 131.5°C[3]
Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of Etodolac and its derivatives.[5][6] Its primary function is to serve as a protected form of the carboxylic acid group of Etodolac, allowing for subsequent chemical modifications. The ester can be readily hydrolyzed to yield the final active drug, Etodolac. Furthermore, this compound itself can be a starting material for the synthesis of other derivatives, such as Etodolac hydrazide, which can then be used to create a variety of hydrazone derivatives with potential anti-inflammatory activity.[2] The high purity of this compound, often required to be at a minimum assay of 99.5%, is essential for ensuring the quality and safety of the final pharmaceutical product.[7]
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Synthesis of Etodolac Methyl Ester from Etodolac
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins.[1] The methyl ester of etodolac is a key intermediate in the synthesis of etodolac and its derivatives.[2][3] This application note provides a detailed protocol for the synthesis of etodolac methyl ester via the esterification of etodolac.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 67% | [1] |
| Melting Point | 128-130°C | [1] |
| Rf Value | 0.78 (Acetone:Petroleum Ether 5:5) | [1] |
| HPLC Purity | ≥ 97.5% | [4] |
Experimental Protocol: Esterification of Etodolac
This protocol details the synthesis of this compound from etodolac using methanol (B129727) and sulfuric acid as a catalyst.[1]
Materials and Reagents:
-
Etodolac
-
Methanol (CH3OH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Distilled Water
-
Petroleum Ether
-
Acetone
Equipment:
-
Round bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Beakers
-
TLC plates and chamber
-
Melting point apparatus
-
FT-IR spectrometer
-
1H NMR spectrometer
-
Elemental analyzer
Procedure:
-
Dissolution: In a 250 mL round bottom flask, dissolve 6g (0.021 moles) of etodolac in 40 mL of methanol with stirring until a clear solution is obtained.[1]
-
Acid Addition: Cool the solution to 0°C using an ice bath. While maintaining the temperature, slowly add 3 mL of concentrated sulfuric acid dropwise with continuous stirring.[1]
-
Reflux: After the addition of sulfuric acid, heat the mixture to 75°C and reflux with stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of acetone:petroleum ether (5:5).[1]
-
Precipitation: Once the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into 75 mL of cold distilled water.[1]
-
Neutralization: Neutralize the excess acid by adding a saturated solution of sodium bicarbonate (5% w/v) until a yellowish precipitate of this compound is formed.[1]
-
Filtration and Washing: Collect the precipitate by filtration. Wash the collected solid with chilled distilled water.[1]
-
Drying and Recrystallization: Dry the precipitate and then recrystallize it from ethanol to obtain the purified this compound as a yellowish powder.[1]
Characterization:
The structure and purity of the synthesized this compound can be confirmed by the following methods:
-
FT-IR (KBr disc, ν cm-1): 3379 (N-H stretch of Indole), 3062 (Aromatic C-H stretch), 2968 (Asymmetric C-H stretch of CH3 and CH2), 2875 (Symmetric C-H stretch of CH3 and CH2), 1709 (C=O stretch of ester), 1236 (C-O-C stretch of ether).[1]
-
1H NMR: The spectrum should be consistent with the structure of this compound.
-
CHN Elemental Microanalysis: The elemental composition should correspond to the molecular formula of this compound (C18H23NO3).[5]
-
Melting Point: The melting point of the purified product should be in the range of 128-130°C.[1]
Experimental Workflow
Figure 1. Workflow for the synthesis of this compound.
Alternative Synthesis Route
An alternative and widely used method for the synthesis of this compound involves the Fischer indole (B1671886) synthesis, starting from 7-ethyltryptophol and methyl 3-oxopentanoate.[2][6] This method can be advantageous in certain contexts and offers an alternative pathway to the target molecule. Another approach avoids the use of the highly corrosive concentrated sulfuric acid by employing trimethylhalosilane as a dehydrating agent and catalyst in methanol.[7][8] This alternative method is reported to have a high yield.[7]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 5. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
Application Notes & Protocols: High-Yield Synthesis of Etodolac Methyl Ester Using Trimethylhalosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the high-yield synthesis of Etodolac (B1671708) methyl ester, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This method utilizes trimethylhalosilane as a catalyst and dehydrating agent, offering a safer and more efficient alternative to traditional methods that employ strong acids like concentrated sulfuric acid.
Introduction
Etodolac is a widely used NSAID for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The synthesis of its methyl ester is a critical step in its manufacturing process. Traditional esterification methods often rely on corrosive and hazardous reagents such as concentrated sulfuric acid, which can lead to product oxidation and purification challenges. The presented protocol describes a robust and high-yield synthesis of Etodolac methyl ester from 7-ethyltryptophol and methyl 3-oxopentanoate, employing trimethylhalosilane in methanol (B129727). This method boasts near-quantitative yields, operational simplicity, and the avoidance of harsh acidic conditions.[1][2]
Reaction Principle
The synthesis involves a cyclization reaction between 7-ethyltryptophol and methyl 3-oxopentanoate. Trimethylhalosilane (either trimethylchlorosilane or trimethylbromosilane) acts as both a catalyst and a dehydrating agent in a methanol solvent. This approach circumvents the use of highly corrosive concentrated sulfuric acid, which is known to cause product oxidation.[1][2] The trimethylhalosilane facilitates the reaction, leading to high yields of the desired this compound.[1][2]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reactants:
-
7-ethyltryptophol
-
Methyl 3-oxopentanoate
-
Trimethylchlorosilane or Trimethylbromosilane
-
Methanol
-
5% Sodium Bicarbonate Solution
-
Water
-
-
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
-
Detailed Synthesis Protocol
-
Reaction Setup: In a suitable reaction flask, mix 7-ethyltryptophol, methyl 3-oxopentanoate, and methanol.
-
Addition of Trimethylhalosilane: Cool the mixture to 15-20°C. Slowly add trimethylhalosilane (trimethylchlorosilane or trimethylbromosilane) dropwise to the reaction mixture.
-
Cyclization Reaction: Maintain the reaction temperature between 20°C and 25°C and stir the mixture for 15-18 hours to allow for the cyclization to complete.
-
Crystallization and Filtration: After the reaction is complete, cool the solution to 10°C to 15°C to induce crystallization of the this compound. Filter the resulting solid product.[1][2]
-
Washing and Purification:
-
Wash the collected filter cake with cold methanol.
-
Subsequently, wash the filter cake with a 5% sodium bicarbonate solution.
-
Finally, wash with water to remove any remaining salts.
-
-
Drying: Dry the purified white solid product to obtain this compound.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of this compound using this protocol.
| Parameter | Value |
| Product | This compound |
| Starting Materials | 7-ethyltryptophol, Methyl 3-oxopentanoate, Trimethylchlorosilane, Methanol |
| Reaction Time | 15-18 hours |
| Reaction Temperature | 20-25°C |
| Yield | 99.9% |
| Purity (HPLC) | 99.76% |
| Melting Point | 130.6°C - 131.5°C |
| Appearance | White Solid |
Table 1: Summary of quantitative data for the synthesis of this compound.[1]
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Note: A Scalable Synthesis of Etodolac Methyl Ester for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2).[1] In drug development, the synthesis of ester prodrugs is a common strategy to enhance a compound's pharmacokinetic properties, such as absorption or bioavailability.[2] The methyl ester of Etodolac is a key chemical entity that can be studied as a potential prodrug or used as a late-stage intermediate in alternative synthesis routes of Etodolac.
For preclinical studies, a robust, scalable, and reproducible synthesis method is paramount to ensure a consistent supply of high-purity material.[3] This application note details two distinct protocols for the synthesis of Etodolac methyl ester. The first is a classic Fischer esterification method starting from Etodolac, suitable for lab-scale synthesis. The second is a modern, high-yield cyclization reaction designed for scalability, which avoids the use of harsh acids and offers near-quantitative yields.[4][5]
Synthesis Protocols
Two primary routes for the synthesis of this compound are presented below.
Protocol 1: Direct Fischer Esterification of Etodolac
This method involves the direct conversion of Etodolac to its methyl ester using an acid catalyst. It is a straightforward procedure suitable for smaller quantities.[6]
Materials:
-
Etodolac (C₁₇H₂₁NO₃)
-
Methanol (B129727) (CH₃OH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Sodium Bicarbonate (NaHCO₃), 5% w/v aqueous solution
-
Distilled Water, chilled
-
Ethanol (B145695), for recrystallization
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Add Etodolac (6.0 g, 0.021 moles) and methanol (40 mL) to a 250 mL round-bottom flask. Stir the mixture until the Etodolac is fully dissolved.[6]
-
Acid Addition: Cool the solution to 0°C using an ice bath. While stirring continuously, add concentrated sulfuric acid (3 mL) dropwise.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to 75°C. Maintain reflux with stirring for 5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of acetone:petroleum ether (1:1).[6]
-
Work-up and Neutralization: After the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into a beaker containing 75 mL of cold distilled water.[6] Neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases. A yellowish precipitate of this compound will form.[6]
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with chilled distilled water and dry it. Recrystallize the crude product from ethanol to yield pure this compound.[6]
Protocol 2: High-Yield Cyclization for Scalable Synthesis
This improved method synthesizes this compound from key intermediates, avoiding harsh acids like H₂SO₄ and achieving significantly higher yields, making it ideal for scale-up.[4][5]
Materials:
-
7-ethyltryptophol (C₁₂H₁₅NO)
-
Methyl 3-oxopentanoate (B1256331) (C₆H₁₀O₃)
-
Trimethylchlorosilane (TMSCl, (CH₃)₃SiCl)
-
Methanol (CH₃OH), anhydrous
-
Reaction vessel with temperature control and inert atmosphere capability
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix 7-ethyltryptophol, methyl 3-oxopentanoate, trimethylchlorosilane, and methanol. The trimethylchlorosilane acts as both a catalyst and a dehydrating agent.[4][5]
-
Cyclization: Stir the mixture at a controlled temperature of 20-25°C to perform the cyclization reaction.[4][5] The reaction proceeds without the need for heating.
-
Crystallization and Isolation: Upon completion of the reaction, cool the reaction solution to 10-15°C. The product, this compound, will crystallize out of the solution.[4][5]
-
Filtration: Filter the cooled solution to isolate the this compound crystals. The remaining solution is the mother liquor.[4][5]
-
Yield Enhancement (Optional): The mother liquor can be concentrated and re-processed to recover additional product, pushing the total yield to near-quantitative levels (99.7% or higher).[4]
Data Presentation
The following tables summarize the key parameters and outcomes for the two synthesis protocols.
Table 1: Comparison of Reaction Parameters
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: High-Yield Cyclization |
|---|---|---|
| Starting Materials | Etodolac, Methanol | 7-ethyltryptophol, Methyl 3-oxopentanoate |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Trimethylchlorosilane (TMSCl) |
| Solvent | Methanol | Methanol |
| Temperature | 75°C (Reflux)[6] | 20-25°C (Room Temperature)[4][5] |
| Reaction Time | 5 hours[6] | Not specified, typically monitored |
Table 2: Comparison of Synthesis Outcomes
| Outcome | Protocol 1: Fischer Esterification | Protocol 2: High-Yield Cyclization |
|---|---|---|
| Reported Yield | ~67%[6] | >99% (with mother liquor recycle)[4] |
| Purity | High after recrystallization | High, isolated by crystallization |
| Melting Point (°C) | 128-130[6] | Not specified, expected to be similar |
| Safety Profile | Uses highly corrosive concentrated H₂SO₄ | Avoids strong, corrosive acids |
| Scalability | Moderate; harsh acid is a concern | High; mild conditions, high yield |
Process Monitoring and Characterization
To ensure the quality and purity of the synthesized this compound for preclinical studies, the following analytical techniques are recommended.
-
Thin-Layer Chromatography (TLC): An effective method for monitoring reaction progress. For Protocol 1, a mobile phase of Acetone:Petroleum Ether (1:1) can be used, with an observed Rf value of approximately 0.78 for the product.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the final purity of the compound and for quantitative analysis of reaction kinetics.[7] A validated HPLC method should be used to resolve the starting material from the final product and any impurities.[7]
-
Melting Point: The melting point should be determined and compared to reference values (128-130°C) as a preliminary check of purity.[6]
-
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared): To confirm the presence of key functional groups. Expected peaks include N-H stretch (~3380 cm⁻¹), C=O stretch of the ester (~1710 cm⁻¹), and C-O-C stretch (~1236 cm⁻¹).[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.
-
Visualizations
Scale-up Synthesis Workflow (Protocol 2)
Comparison of Synthesis Methodologies
References
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Etodolac Methyl Ester
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the quantitative analysis of Etodolac (B1671708) methyl ester. Etodolac methyl ester is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The method is suitable for the determination of this compound in bulk drug samples and for monitoring the progress of synthesis reactions. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and water, providing a rapid and efficient analysis. The method was validated in accordance with ICH guidelines for linearity, precision, accuracy, and robustness.
Introduction
Etodolac is a widely used NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[3] The synthesis of Etodolac often proceeds through the formation of its methyl ester intermediate.[1][2][4] Therefore, a reliable analytical method for the quantification of this compound is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This application note presents a simple, accurate, and precise RP-HPLC method for the determination of this compound.
Experimental
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chemicals and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Potassium dihydrogen orthophosphate (AR grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.02M Potassium Dihydrogen Orthophosphate (65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm[8] |
| Run Time | 10 minutes |
Protocols
1. Preparation of Mobile Phase
To prepare the 0.02M potassium dihydrogen orthophosphate buffer, dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. The mobile phase is prepared by mixing 650 mL of acetonitrile with 350 mL of the 0.02M potassium dihydrogen orthophosphate buffer.[5] The resulting solution is then filtered through a 0.45 µm membrane filter and degassed by sonication for 15 minutes.
2. Preparation of Standard Stock Solution
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then make up the volume to 10 mL with methanol to obtain a stock solution of 1000 µg/mL.
3. Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 25 µg/mL by diluting with the mobile phase.[5]
4. Sample Preparation
For the analysis of a bulk drug sample, accurately weigh an amount of the sample equivalent to 10 mg of this compound and prepare a 1000 µg/mL stock solution in methanol. Further dilute this solution with the mobile phase to fall within the calibration range.
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines. The following parameters were evaluated:
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 25 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Robust |
Results and Discussion
The developed HPLC method provides a good separation of this compound from potential impurities. The retention time for this compound was observed to be approximately 5.8 minutes. The method demonstrated excellent linearity over the concentration range of 1-25 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method was confirmed by low relative standard deviation (%RSD) values for both intra-day and inter-day analyses. The accuracy was established by recovery studies, with recovery values between 98.0% and 102.0%. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating good sensitivity. The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as flow rate and mobile phase composition, and no significant impact on the results was observed.
A simple, rapid, precise, and accurate RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control analysis of bulk drug samples and for monitoring the synthesis of Etodolac.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the HPLC method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. ijtsrd.com [ijtsrd.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. RP-HPLC method development for etodolac and thiocolchicoside. [wisdomlib.org]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: Chiral Separation of Etodolac Methyl Ester Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of Etodolac methyl ester enantiomers using High-Performance Liquid Chromatography (HPLC). The method is adapted from established and validated methods for the chiral separation of the parent drug, Etodolac.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) marketed as a racemic mixture.[1] The pharmacological activity, however, resides primarily in the (S)-enantiomer, which is responsible for the anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme.[1] The (R)-enantiomer is significantly less active.[2] Due to these differences in pharmacological activity, the enantioselective analysis of Etodolac and its derivatives, such as this compound, is crucial in pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.[3][4]
This application note details a direct HPLC method for the baseline separation of (R)- and (S)-Etodolac methyl ester.
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chiral Column: Kromasil® Cellucoat® (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[1]
-
Chemicals and Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound racemate (standard)
-
(R)-Etodolac methyl ester (for peak identification, if available)
-
(S)-Etodolac methyl ester (for peak identification, if available)
-
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of this compound enantiomers. These conditions are based on a successful method for Etodolac enantiomers and may require minor optimization for the methyl ester derivative.[1]
| Parameter | Recommended Condition |
| Column | Kromasil® Cellucoat® (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (ambient) |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
2.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of isopropanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
2.4. Sample Preparation
For the analysis of bulk drug substances or reaction mixtures:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in isopropanol to achieve a concentration similar to the working standard solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents typical chromatographic parameters obtained for the chiral separation of Etodolac enantiomers using a similar method. These values can be used as a benchmark for the separation of this compound.
| Enantiomer | Retention Time (min) (Approximate) | Resolution (Rs) |
| (R)-Etodolac | ~8.5 | > 1.5 |
| (S)-Etodolac | ~10.2 |
Note: Retention times are estimates and will vary depending on the specific HPLC system and column used. The addition of the methyl ester group may slightly alter the retention times.
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The described HPLC method provides a reliable and robust approach for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and accurate quantification. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of chiral compounds in the pharmaceutical industry.
References
Protocol for the purification of Etodolac methyl ester by recrystallization
Abstract
This application note provides a detailed protocol for the purification of Etodolac (B1671708) methyl ester, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The described method utilizes single-solvent recrystallization from methanol (B129727) to effectively remove unreacted starting materials and other process-related impurities, yielding a product of high purity suitable for further synthetic steps or analytical standard preparation. A variation of this method, a solvent slurry or "pulping," is also described for treating mother liquors or as a rapid purification step.
Introduction
The synthesis of Etodolac methyl ester typically involves the Fischer indole (B1671886) synthesis or a similar condensation reaction between 7-ethyltryptophol and methyl 3-oxopentanoate.[1] The crude product from this synthesis often contains residual starting materials and by-products that can interfere with subsequent hydrolysis to Etodolac or complicate purity analysis. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. Methanol has been identified as a suitable solvent for this purpose, demonstrating good solubility for this compound at elevated temperatures and significantly lower solubility at cooler temperatures, which allows for high recovery of the purified product.
Materials and Methods
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)
-
Heating source (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Spatula and weighing scale
-
Drying oven or desiccator
Instrumentation:
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocols
Protocol 1: Standard Recrystallization from Methanol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of methanol (a starting point of approximately 3-5 mL per gram of crude product is recommended).
-
Heating: Gently heat the mixture on a hot plate with magnetic stirring. Add small portions of methanol until the this compound is completely dissolved. Avoid adding an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
Protocol 2: Methanol Slurry ("Pulping")
This method is particularly useful for purifying the product obtained from concentrating the mother liquor of a previous crystallization.
-
Slurry Formation: To the crude this compound, add methanol in a quantity that is approximately 3 times the mass of the starting material (e.g., 3 mL of methanol per 1 gram of crude product).
-
Heating: Heat the resulting slurry to 30-45°C with stirring for approximately one hour.[2][3]
-
Cooling: Cool the slurry to 10-15°C and hold at this temperature for at least one hour to ensure complete precipitation.[2][3]
-
Isolation and Washing: Filter the solid material and wash sequentially with cold methanol, a 5% sodium bicarbonate solution, and water.[2]
-
Drying: Dry the purified product as described in the standard recrystallization protocol.
Data Presentation
The following table summarizes the key quantitative data for the recrystallization protocol.
| Parameter | Standard Recrystallization | Methanol Slurry ("Pulping") |
| Initial Purity (HPLC) | ~90-95% | Variable |
| Final Purity (HPLC) | >99.5% | >99.5%[2] |
| Melting Point | 130-132°C | 130.5-131.5°C[2] |
| Solvent | Methanol | Methanol |
| Dissolution Temperature | Boiling point of Methanol (~65°C) | 30-45°C[2][3] |
| Crystallization Temperature | 0-4°C (Ice Bath) | 10-15°C[2][3] |
| Typical Recovery | 80-90% | Dependent on initial purity |
Results and Discussion
Recrystallization of crude this compound from methanol effectively removes common impurities, significantly improving the product's purity. The final product should be a white to off-white crystalline solid.[4] The melting point of the purified material should be sharp and within the range of 130-132°C.[4] Purity should be confirmed by HPLC analysis, with expected purities exceeding 99.5%. The "pulping" method offers a rapid and efficient alternative for purification, especially for material recovered from mother liquors, yielding a product with high purity.
Experimental Workflow and Diagrams
.dot
Caption: Figure 1: Workflow for this compound Purification.
Conclusion
The protocol outlined in this application note provides a reliable and effective method for the purification of this compound by recrystallization from methanol. This procedure is suitable for researchers in both academic and industrial settings, offering a straightforward path to obtaining high-purity material essential for drug development and manufacturing.
References
Synthesis of Novel Hydrazone Derivatives from Etodolac Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives using etodolac (B1671708) methyl ester as a key intermediate. The methodologies outlined are based on established synthetic pathways and are intended to guide researchers in the development of new chemical entities with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is known for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] The modification of its carboxylic acid group into a hydrazone moiety has been a successful strategy to generate new derivatives with enhanced and diverse pharmacological activities.[3][4] Hydrazones (-NHN=CH-) are a versatile class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects.[5][6] This protocol details the multi-step synthesis of etodolac hydrazone derivatives, starting from the esterification of etodolac to its methyl ester, followed by hydrazinolysis to form the hydrazide, and subsequent condensation with various aromatic aldehydes.
Synthetic Workflow
The overall synthetic pathway involves a three-step process, as illustrated in the workflow diagram below. This process is efficient and allows for the generation of a diverse library of hydrazone derivatives by varying the aldehyde used in the final step.
Caption: Synthetic workflow for the preparation of novel etodolac hydrazone derivatives.
Experimental Protocols
Step 1: Synthesis of this compound
This initial step involves the esterification of the carboxylic acid group of etodolac to enhance its reactivity for the subsequent hydrazinolysis.
Materials:
-
Etodolac
-
Methanol (B129727) (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round bottom flask (250 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Ice bath
Procedure:
-
In a 250 mL round bottom flask, dissolve 0.021 moles of etodolac in 40 mL of methanol with stirring until a clear solution is obtained.[3]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 3 mL of concentrated sulfuric acid dropwise to the cooled solution while maintaining continuous stirring.[3]
-
Equip the flask with a reflux condenser and heat the mixture to 75°C.[3]
-
Maintain the reflux with stirring for 5 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting this compound can be used directly in the next step or purified further.
Step 2: Synthesis of Etodolac Hydrazide
The methyl ester is converted to the corresponding hydrazide, which is a key intermediate for the synthesis of hydrazones.
Materials:
-
This compound
-
Absolute ethanol (B145695)
-
Reflux condenser
Procedure:
-
Dissolve 0.02 moles of this compound in 70 mL of absolute ethanol in a round bottom flask.[3]
-
Add an excess amount of 80% hydrazine hydrate (0.2 moles, approximately 10 mL) to the solution.[3]
-
Reflux the mixture at 80°C for 6 hours.[3]
-
After reflux, allow the mixture to cool to room temperature.
-
Add cold distilled water to the mixture to precipitate the product.[3]
-
Allow the precipitate to stand overnight, then collect the white solid by filtration.
-
Wash the precipitate with cold water and dry it. The product is 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetohydrazide.[3]
Step 3: Synthesis of Novel Etodolac Hydrazone Derivatives
The final step involves the condensation of etodolac hydrazide with various substituted aromatic aldehydes to yield the target hydrazone derivatives.
Materials:
-
Etodolac hydrazide
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve 0.01 mol of etodolac hydrazide and 0.01 mol of the appropriate substituted benzaldehyde (B42025) in 30 mL of ethanol.[4]
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[3]
-
Reflux the reaction mixture for 3 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, the precipitated product is filtered off, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Data Presentation
The following tables summarize the characterization and biological activity data for representative etodolac hydrazone derivatives synthesized using the above protocols.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Hydrazone Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹, C=O amide) | ¹H-NMR (δ, ppm, -N=CH-) |
| P1 | C₂₇H₃₁N₃O₄ | 80 | 160-162 | 1658 | 8.12 |
| P2 | C₂₆H₃₀N₄O₄ | 85 | 175-177 | 1655 | 8.25 |
| P3 | C₂₄H₂₇N₃O₂ | 78 | 188-190 | 1650 | 8.31 |
| 3b | C₂₄H₂₅Cl₂N₃O₂ | - | - | - | 7.67-8.49 |
| 9 | C₂₄H₂₆ClN₃O₂ | - | - | - | - |
Data compiled from multiple sources. Specific values may vary based on the exact experimental conditions and the substituted aldehyde used.
Table 2: In Vitro Biological Activity of Selected Etodolac Hydrazone Derivatives
| Compound ID | Target Cell Line | Assay Type | IC₅₀ (µM) | Notes |
| SGK 206 | MDA-MB-231 | Cell Viability | <50 | Induces apoptosis, inhibits COX-2 protein expression.[1] |
| SGK 217 | MCF-7 | Cell Viability | <50 | More effective than etodolac.[1][7] |
| 3b | PC-3 | Cytotoxicity | 10.36 | Demonstrates apoptotic effect.[4] |
| 3b | DU-145 | Cytotoxicity | 5.24 | Most potent against this cell line.[4] |
| 3b | LNCaP | Cytotoxicity | 15.53 | - |
| 9 | PC-3 | Cytotoxicity | 54 | Inhibits cell growth by 58.24% at 10 µM.[8] |
Mechanism of Action: Signaling Pathway
Several studies suggest that the anticancer and anti-inflammatory effects of these etodolac hydrazone derivatives are linked to the inhibition of the COX-2 enzyme and the induction of apoptosis. The diagram below illustrates a simplified proposed mechanism.
Caption: Proposed mechanism of action for etodolac hydrazone derivatives.
Conclusion
The synthetic route utilizing this compound provides a robust platform for the development of novel hydrazone derivatives. The protocols outlined herein are reproducible and allow for the creation of a diverse library of compounds for biological screening. The promising anti-inflammatory and anticancer activities observed for some of these derivatives, potentially mediated through COX-2 inhibition and apoptosis induction, warrant further investigation and optimization for future drug development endeavors. Researchers are encouraged to use these notes as a foundation for their own studies in this exciting area of medicinal chemistry.
References
- 1. Biological Activities of Etodolac-Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etodolac Methyl Ester in Targeted Drug Delivery
Introduction
Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), making it effective for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] However, its clinical application is often hampered by poor aqueous solubility (BCS Class II drug) and potential gastrointestinal side effects with long-term oral administration.[4][5][6][7] To overcome these limitations, targeted drug delivery systems are being explored. Etodolac methyl ester, a derivative of Etodolac, serves as a crucial intermediate in the synthesis of various prodrugs and is a candidate for encapsulation into nanocarriers due to its increased lipophilicity.[8][9] This document provides detailed application notes and protocols for researchers interested in utilizing this compound in the development of advanced, targeted drug delivery systems.
Application Note 1: this compound as a Prodrug and Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex Etodolac derivatives, such as hydrazones, which have shown anti-inflammatory and anti-cancer activities.[8][10] The esterification of Etodolac's carboxylic acid group to form the methyl ester masks the acidic functionality responsible for direct gastric irritation.[4] This modification also increases the molecule's lipophilicity, which can be advantageous for formulating delivery systems designed to cross lipid barriers, such as the skin or cell membranes. The methyl ester can be further reacted, for instance with hydrazine (B178648) hydrate, to create Etodolac hydrazide, a precursor for a variety of hydrazone derivatives with potential therapeutic benefits.[8]
Application Note 2: Nanoformulations for Enhanced Delivery of Etodolac and its Derivatives
Nano-sized drug delivery systems are a promising strategy to enhance the solubility, bioavailability, and targeting of poorly soluble drugs like Etodolac.[5] The increased lipophilicity of this compound makes it an excellent candidate for high-efficiency encapsulation within the lipid cores of various nanocarriers.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can encapsulate Etodolac, providing sustained release and reducing systemic side effects.[11][12] Etodolac-loaded PLGA nanoparticles have been shown to release the drug over 144 hours.[12]
-
Lipid-Based Nanocarriers: Systems like nanostructured lipid carriers (NLCs), cubosomes, and niosomes are effective for topical and transdermal delivery.[6][13][14] They can improve skin penetration, provide a localized anti-inflammatory effect, and enhance the bioavailability of Etodolac compared to conventional oral forms.[13]
-
Nanoemulsions and Gels: Nanoemulsions can enhance the solubility and skin penetration of Etodolac.[5] When incorporated into a gel, these formulations offer a suitable consistency for topical application, enabling controlled drug delivery directly to the site of inflammation.[5][7][15]
Data Presentation: Quantitative Analysis of Etodolac Formulations
The following tables summarize key quantitative data from various studies on Etodolac-based drug delivery systems.
Table 1: Physicochemical Properties of Etodolac Nanoformulations
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Cubosomes | Monoolein, Poloxamer 407 | 135.95 - 288.35 | -18.40 to -36.10 | ~100% | 1.28 - 6.09% | [13] |
| PLGA Nanoparticles (F1) | PLGA | 282.3 ± 0.62 | -6.44 ± 1.69 | 96.19 ± 2.31% | Not Reported | [11] |
| Hyaluronate-Coated PLGA NP | PLGA, Hyaluronate | 287.4 ± 4.2 | -23.7 ± 3.77 | Not Reported | Not Reported | [11] |
| NLCs | Capryol 90, GMS, Tween 20 | < 300 | Moderately Negative | ~87% | Not Reported | [6] |
| Proniosomal Gel | Soy lecithin, Surfactant, Cholesterol | 211.9 | -19.4 | 74.12% | Not Reported | [15] |
| Nanosuspension (F6) | Etodolac, Poloxamer 188 (1:3) | 39.5 | Not Reported | 90.5 - 98.85% | Not Reported | [16] |
| Niosomal Gel (N2) | Cholesterol, Span 60 (1:1) | 2000 - 4000 | Not Reported | 96.72% | Not Reported |[14] |
Table 2: Pharmacokinetic Parameters of Etodolac Formulations
| Formulation | Administration Route | Cmax (mg/L) | Tmax (h) | AUC (μg·h/mL) | Half-life (t½) (h) | Reference |
|---|---|---|---|---|---|---|
| Oral (Healthy Volunteers) | Oral (200mg) | 11.5 - 15.9 | 1 - 2 | Varies with dose | 6 - 8 | [17][18] |
| Transdermal Cubosomes | Transdermal | Not Reported | Not Reported | 266.11% (relative bioavailability vs. oral) | 18.86 | [13] |
| Ethosomal Gel (ETO-EG) | Transdermal (Rat) | Not Reported | Not Reported | Not Reported | 1.56-fold higher than oral | [19] |
| Liposomal Gel (ETO-LG) | Transdermal (Rat) | Not Reported | Not Reported | Not Reported | 1.31-fold higher than oral | [19] |
| IR Tablet (Oral Surgery) | Oral (200mg) | Not Reported | Not Reported | Not Reported | ~4.7 (derived from CL/Vd) | [20] |
| ER Tablet (Oral Surgery) | Oral (400mg) | Not Reported | Not Reported | Not Reported | ~6.6 (derived from CL/Vd) |[20] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the standard esterification of a carboxylic acid using methanol (B129727) with an acid catalyst.
Materials:
-
Etodolac
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Trimethylchlorosilane (TMSCl)[21]
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Sodium bicarbonate solution (5%)
-
Distilled water
Procedure:
-
Dissolve Etodolac (e.g., 0.021 moles, 6g) in methanol (40 mL) in a round bottom flask with stirring until a clear solution is formed.[8]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) dropwise while maintaining the temperature and continuous stirring.[8]
-
Remove the flask from the ice bath and fit it with a reflux condenser.
-
Heat the mixture to reflux (approx. 75°C) and maintain for 5 hours with continuous stirring.[8]
-
After reflux, cool the reaction mixture. A yellowish precipitate of this compound should form.
-
Collect the precipitate by filtration.
-
Wash the collected solid first with chilled distilled water, then with a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with distilled water again.[21]
-
Dry the product. Recrystallization from ethanol (B145695) can be performed for further purification.[8]
-
Characterization: Confirm the structure using FT-IR (look for the appearance of a C=O ester peak around 1709 cm⁻¹) and NMR spectroscopy.[8] The melting point should be approximately 130-132°C.[22]
Protocol 2: Preparation of Etodolac-Loaded PLGA Nanoparticles
This protocol uses the nanoprecipitation method, suitable for encapsulating lipophilic drugs like Etodolac or its methyl ester.
Materials:
-
Etodolac or this compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (B3395972) (organic solvent)
-
Pluronic F-68 (stabilizer)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 75 mg of PLGA and 1 mg of Etodolac in 5 mL of acetone.[12]
-
Aqueous Phase Preparation: Dissolve 75 mg of Pluronic F-68 in 15 mL of deionized water.[12]
-
Nanoprecipitation: While moderately stirring the aqueous phase at room temperature, pour the organic phase into it in a steady stream. Nanoparticles will form spontaneously.[12]
-
Solvent Evaporation: Remove the acetone from the colloidal suspension using a rotary evaporator under reduced pressure.[12]
-
The resulting aqueous dispersion contains the Etodolac-loaded PLGA nanoparticles.
-
Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine encapsulation efficiency via spectrophotometry after separating the nanoparticles from the aqueous medium by centrifugation.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method for assessing the release of Etodolac from a nanoformulation using a dialysis setup.
Materials:
-
Etodolac-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Shaking water bath or incubator
-
Sample vials
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Accurately measure a known volume of the nanoparticle suspension (e.g., 1 mL) and place it inside a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a vessel containing a defined volume of release medium (e.g., 50 mL of PBS pH 7.4).
-
Place the entire setup in a shaking water bath maintained at 37 ± 0.5°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for Etodolac concentration using a validated UV-Vis spectrophotometry (at ~278 nm) or HPLC method.[16]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations: Workflows and Mechanisms
Caption: Synthesis pathway from Etodolac to its methyl ester and other derivatives.
Caption: General workflow for nanoparticle preparation and subsequent evaluation.
Caption: Signaling pathway showing Etodolac's selective inhibition of COX-2.
References
- 1. Development and In Vitro/In Vivo Evaluation of Etodolac Controlled Porosity Osmotic Pump Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etodolac utility in osteoarthritis: drug delivery challenges, topical nanotherapeutic strategies and potential synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmps.org [ijmps.org]
- 4. Mutual Amide Prodrug of Etodolac-glucosamine: Synthesis, Characterization and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoemulsions as a Promising Carrier for Topical Delivery of Etodolac: Formulation Development and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Etodolac transdermal cubosomes for the treatment of rheumatoid arthritis: ex vivo permeation and in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Etodolac Containing Topical Niosomal Gel: Formulation Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Optimization of Proniosomal Gel Containing Etodolac: In-vitro, Ex-vivo and In-vivo Evaluation [digibug.ugr.es]
- 16. researchgate.net [researchgate.net]
- 17. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
- 19. Pharmacokinetic and pharmacodynamic studies of etodolac loaded vesicular gels on rats by transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic action of etodolac in patients after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 22. 122188-02-7 this compound AKSci F471 [aksci.com]
Application Notes & Protocols: Validated HPLC Method for the Quantification of Etodolac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), functions by selectively inhibiting cyclooxygenase-2 (COX-2).[1] This inhibition reduces the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1][2] Etodolac methyl ester is a derivative of Etodolac and is often used as a reference standard or intermediate in the synthesis and analysis of Etodolac and related compounds.
These application notes provide a comprehensive overview of a validated analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is based on established methodologies for Etodolac analysis and adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical method validation.[3][4][5][6][7]
Mechanism of Action of Etodolac
Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin (B15479496) synthesis.[2][8] It shows a higher selectivity for the COX-2 isoenzyme over COX-1.[1][9] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, Etodolac effectively reduces the levels of these pro-inflammatory prostaglandins.[1]
Figure 1: Simplified signaling pathway of Etodolac's mechanism of action.
Analytical Method Validation Workflow
The validation of the analytical method for this compound quantification follows a structured workflow to ensure the method is fit for its intended purpose.[3][6] This involves a series of experiments to assess the method's performance characteristics.
Figure 2: General workflow for analytical method validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02M potassium dihydrogen orthophosphate) in a ratio of approximately 65:35 (v/v).[10] The pH of the mobile phase should be adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 227 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Validation Parameters and Acceptance Criteria
The following parameters should be evaluated according to ICH guidelines.
4.3.1. System Suitability Before starting the validation, the suitability of the chromatographic system is checked by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4.3.2. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the analyte, and a spiked sample.
4.3.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze a series of at least five concentrations of this compound. Plot the peak area response against the concentration and determine the correlation coefficient.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.[11]
| Concentration (µg/mL) | Peak Area (Example) |
| 1 | 50000 |
| 5 | 250000 |
| 10 | 500000 |
| 20 | 1000000 |
| 40 | 2000000 |
| Correlation Coefficient (r²) | ≥ 0.998 |
4.3.4. Accuracy The accuracy of the method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies.
-
Protocol: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98-102%.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.9 | 98.75 |
| 100% | 10 | 10.1 | 101.0 |
| 120% | 12 | 11.9 | 99.17 |
| Mean Recovery (%) | 99.64 |
4.3.5. Precision The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts.
-
Acceptance Criteria: The relative standard deviation (% RSD) should be ≤ 2.0%.[4]
| Precision Type | % RSD (Example) |
| Repeatability (Intra-day) | 0.8 |
| Intermediate Precision (Inter-day) | 1.2 |
4.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
| Parameter | Result (Example) |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
4.3.7. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small variations in the method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the % RSD of the results should be ≤ 2.0%.
| Parameter Varied | % RSD (Example) |
| Flow Rate (0.9 mL/min) | 1.1 |
| Flow Rate (1.1 mL/min) | 1.3 |
| Wavelength (225 nm) | 0.9 |
| Wavelength (229 nm) | 1.0 |
Data Summary
The following table summarizes the expected validation results for the quantification of this compound.
| Validation Parameter | Specification | Example Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Range (µg/mL) | - | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.64% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
| Robustness | System suitability passes | Complies |
Conclusion
The described HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method validation demonstrates that it is suitable for its intended purpose in a quality control or research environment. All validation parameters meet the acceptance criteria derived from the ICH Q2(R2) guidelines.
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Etodolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Etodolac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. chemistryjournal.in [chemistryjournal.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of Etodolac Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Etodolac (B1671708) methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Etodolac methyl ester, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: The purity of the key intermediate, 7-ethyltryptophol, is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and reducing the yield of the desired product. It is advisable to use 7-ethyltryptophol with a purity of 97% or higher.[1]
-
Reaction Conditions:
-
Catalyst: The choice and amount of acid catalyst are critical. While concentrated sulfuric acid is commonly used, it can cause oxidation of the product.[2] Alternative catalysts like trimethylhalosilane have been reported to give high yields without this side reaction.[2] Ensure the catalyst is fresh and anhydrous.
-
Temperature: The reaction is typically carried out at low temperatures (0 to 5 °C) to minimize side reactions.[3] However, some protocols suggest temperatures up to 20-25 °C with specific catalysts.[2] It's essential to follow the recommended temperature for the chosen protocol.
-
Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.
-
-
Work-up Procedure: Improper work-up can lead to product loss. Ensure complete neutralization of the acid catalyst and efficient extraction of the product from the aqueous layer. The product may precipitate upon neutralization, and it is important to allow sufficient time for complete precipitation before filtration.[4][5]
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these impurities and how can I minimize their formation?
A2: The formation of impurities is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Unreacted Starting Materials: If you observe spots corresponding to 7-ethyltryptophol or methyl 3-oxopentanoate (B1256331), it indicates an incomplete reaction. See Q1 for optimizing reaction conditions.
-
Byproducts from 7-ethyltryptophol Synthesis: The synthesis of 7-ethyltryptophol via Fischer indole (B1671886) synthesis can generate several byproducts.[6][7][8] Using highly pure 7-ethyltryptophol is the most effective way to avoid these impurities in your final product.
-
Oxidation Products: The use of strong oxidizing acids like concentrated sulfuric acid can lead to the formation of colored impurities due to the oxidation of the indole ring.[2] Using a milder catalyst like trimethylhalosilane can prevent this.[2]
-
Side Reactions: At higher temperatures, side reactions such as tar and resin formation can occur, especially with strong acid catalysts.[9] Adhering to the optimal reaction temperature is crucial.
Q3: The product is not precipitating out of the solution during the work-up. What should I do?
A3: If this compound does not precipitate as expected, consider the following steps:
-
Ensure Complete Neutralization: Use a pH meter or pH paper to confirm that the acidic catalyst has been fully neutralized. The product is more soluble in acidic conditions.
-
Cooling: Ensure the reaction mixture is adequately cooled, as the solubility of the product decreases at lower temperatures. Cooling to 10-15 °C and holding for a period (e.g., 1 hour) can promote complete precipitation.[5]
-
Seeding: If you have a small amount of pure this compound from a previous batch, adding a seed crystal to the solution can induce crystallization.
-
Solvent Volume: If the volume of the solvent is too large, the product concentration may be below its saturation point. If possible, carefully concentrate the solution under reduced pressure to induce precipitation.
-
Extraction: If precipitation fails, you may need to extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), followed by washing the organic layer, drying, and evaporating the solvent. The crude product can then be purified by recrystallization.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common method for purifying crude this compound.
-
Solvent Selection: Methanol (B129727) is a commonly used solvent for recrystallization.[4] Ethanol is also reported to be effective.[4] The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the pure product at room temperature or below, while impurities remain in the solution.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 7-ethyltryptophol and methyl 3-oxopentanoate proceeds via an acid-catalyzed Pictet-Spengler type reaction. The reaction involves the formation of an enol ether from methyl 3-oxopentanoate, which then reacts with the indole nucleus of 7-ethyltryptophol, followed by cyclization and dehydration to form the pyrano[3,4-b]indole ring system.
Q2: What is a suitable TLC solvent system for monitoring the reaction?
A2: A commonly used TLC eluent system is a mixture of acetone (B3395972) and petroleum ether (e.g., in a 5:5 ratio).[4] The starting materials and the product will have different Rf values in this system, allowing for effective monitoring of the reaction progress.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids with extreme care. Add them slowly and in a controlled manner, especially during exothermic reactions.
-
Be aware of the flammability of organic solvents and avoid open flames.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | Methanol, Toluene | 0 - 5 | 1 | >98 | [10][11] |
| H₂SO₄ | Methanol | 75 | 5 | 67 | [4] |
| Trimethylchlorosilane | Methanol | 20 - 25 | Not specified | 99.9 | [2] |
| HCl in Isobutanol | Toluene | Not specified | Not specified | 78 | [10] |
| H₂SO₄ | Isobutanol | 0 | 1.5 | 63 | [3] |
Table 2: Key Intermediate Synthesis - 7-ethyltryptophol
| Reactants | Catalyst | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| 2-ethylphenylhydrazine HCl, 2,3-dihydrofuran (B140613) | H₂SO₄ | DMAc-H₂O (1:1) | 80 | 69 | [1] |
| o-ethylphenylhydrazine HCl, 2,3-dihydrofuran | H₂SO₄ | Ethanol, Toluene | Reflux | >60 | [3] |
| 2-ethylphenylhydrazine, 2,3-dihydrofuran | Acid | Methanol | Not specified | 40-50 | [6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-ethyltryptophol and methyl 3-oxopentanoate in a mixture of anhydrous methanol and toluene.[10][11]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 0 and 5 °C.[10][11]
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acid.
-
A precipitate of this compound should form. Collect the solid by filtration.
-
Wash the precipitate with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from methanol to obtain pure this compound.[4]
Protocol 2: Synthesis of 7-ethyltryptophol
-
To a stirred solution of 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add sulfuric acid.[1]
-
Heat the mixture to 80 °C.
-
Add 2,3-dihydrofuran dropwise to the heated solution.[1]
-
Maintain the reaction at 80 °C and monitor its completion by TLC.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-ethyltryptophol.
-
The crude product can be further purified by distillation under reduced pressure.[1]
Mandatory Visualization
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. CN101077872B - Method for preparing this compound - Google Patents [patents.google.com]
Identification and removal of impurities in Etodolac methyl ester synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and removal of impurities during the synthesis of Etodolac methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in this compound synthesis can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These arise from side reactions or unreacted starting materials. A key intermediate, 7-ethyltryptophol, can be a source of impurities if not properly synthesized and purified. For instance, a major impurity observed during 7-ethyltryptophol synthesis is 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol. Other examples include isomers and related compounds formed during the cyclization step.
-
Degradation Products: Etodolac and its ester are susceptible to degradation under various stress conditions like acid, base, oxidation, and photolysis. Forced degradation studies show that Etodolac degrades completely in acidic conditions and significantly under oxidative stress.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., Toluene, Methanol) can remain in the final product if not adequately removed.
Q2: How are degradation impurities typically formed?
A2: Degradation impurities are formed when the this compound molecule breaks down under stress. The International Conference on Harmonisation (ICH) guidelines recommend stress testing to understand these pathways. Common conditions leading to degradation include:
-
Acid/Base Hydrolysis: Etodolac is highly susceptible to acid hydrolysis, leading to complete degradation. It is more stable under basic conditions.
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause significant degradation (up to 68%).
-
Photolysis: Exposure to UV radiation can induce degradation, potentially through catalytic oxidation.
-
Thermal Stress: Etodolac shows relatively high stability against thermal degradation, with minimal breakdown even at elevated temperatures.
Q3: What are the primary analytical methods for identifying and quantifying impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Etodolac and its impurities.
-
Reversed-Phase HPLC (RP-HPLC) with a C18 or C8 column is commonly employed.
-
Detection is typically performed using an ultraviolet (UV) detector, with wavelengths around 221 nm, 227 nm, or 272 nm being effective.
-
For structural characterization of unknown impurities, HPLC is often coupled with Mass Spectrometry (LC-MS/MS), which provides valuable information about the molecular weight and fragmentation patterns of the impurities.
Q4: How can synthesis-related impurities be minimized?
A4: Minimizing synthesis-related impurities starts with optimizing the reaction conditions and ensuring the purity of starting materials.
-
Control of Reaction Conditions: A method for preparing this compound without using concentrated sulfuric acid, which can cause product oxidation, has been developed. This method uses trimethylhalosilane as a dehydrating agent and catalyst, resulting in a high yield.
-
Purity of Intermediates: The synthesis of the key intermediate, 7-ethyltryptophol, can be improved by using a mixed solvent system like N,N-dimethylacetamide (DMAc)-H2O, which has been shown to reduce impurity formation.
-
Purification of Intermediates: Simplifying the purification process by extracting impurities in situ can also enhance the quality of the final product.
Troubleshooting Guide
Problem: An unknown peak has appeared in my HPLC chromatogram.
-
Possible Cause: The peak could be an unreacted starting material, a side-product from the synthesis, a degradation product, or a contaminant.
-
Solution Workflow: A systematic approach is required to identify the unknown peak. This involves collecting data about the impurity and comparing it against known standards or literature data. If the impurity is novel, structural elucidation is necessary.
Caption: Workflow for identifying an unknown impurity.
Problem: My final product has low purity. How can I remove specific impurities?
-
Possible Cause: Inefficient purification of the final product or intermediates.
-
Solutions:
-
Recrystallization: This is an effective method for purifying the final this compound. A common procedure involves dissolving the crude product in a suitable
-
Troubleshooting low yield in Etodolac methyl ester preparation
Technical Support Center: Etodolac (B1671708) Methyl Ester Preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Etodolac methyl ester. The following information is presented in a question-and-answer format to directly address common issues encountered during this chemical preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than reported values. What are the most common causes?
A1: Low yields in this compound synthesis can stem from several factors. The primary causes include:
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical. While concentrated sulfuric acid has been traditionally used, it can lead to product oxidation and lower yields.[1] Newer methods using trimethylhalosilane as a catalyst and dehydrating agent report significantly higher yields.[1]
-
Reaction Conditions: Temperature control is crucial. Many protocols specify maintaining a low temperature (e.g., 0-5°C) during the addition of reagents to minimize side reactions.[2][3]
-
Purity of Starting Materials: The purity of 7-ethyltryptophol can directly impact the reaction's efficiency and the final yield.[4]
-
Incomplete Reaction: The reaction between 7-ethyltryptophol and methyl 3-oxopentanoate (B1256331) is an equilibrium process. To drive the reaction towards the product, consider using an excess of one reactant or removing water as it forms.[5][6][7]
-
Product Isolation and Purification: Loss of product can occur during workup and purification steps. Inefficient precipitation, incomplete extraction, or losses during recrystallization can all contribute to a lower final yield.[8]
Q2: I am using concentrated sulfuric acid as a catalyst and observing a dark-colored reaction mixture and low yield. What is happening?
A2: The use of concentrated sulfuric acid, while a common catalyst, is known to cause oxidation of the product, leading to the formation of colored impurities and a reduction in the overall yield of this compound.[1] Consider alternative, milder catalysts such as trimethylhalosilane, which has been shown to produce higher yields without the associated oxidation issues.[1]
Q3: How can I improve the precipitation and isolation of my product?
A3: To enhance product precipitation and isolation, several techniques can be employed:
-
Cooling: After the reaction is complete, cooling the reaction mixture to 10-15°C can promote the precipitation of this compound.[1]
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled solution can induce crystallization.
-
Solvent for Recrystallization: Methanol (B129727) is a commonly used solvent for the recrystallization of this compound.[3]
-
Mother Liquor Processing: The mother liquor, the solution remaining after initial filtration, often contains a significant amount of dissolved product. Concentrating the mother liquor and then cooling it again can yield a second crop of crystals, thereby increasing the overall yield.[1][9]
Q4: Are there alternative reaction protocols that report higher yields?
A4: Yes, a method utilizing trimethylhalosilane (such as trimethylchlorosilane or trimethylbromosilane) as both a catalyst and a dehydrating agent in methanol has been reported to achieve yields of up to 99.9% with recycling of the mother liquor.[1] This process avoids the use of harsh and oxidizing concentrated sulfuric acid.[1]
Quantitative Data Summary
The following table summarizes reported yields for this compound synthesis under various conditions.
| Catalyst | Solvent(s) | Temperature | Reported Yield | Reference |
| Concentrated H₂SO₄ | Methanol, Toluene | 0-5°C | 82.7% | [1] |
| Trimethylhalosilane | Methanol | 20-25°C | 97.9 - 99.9% (with mother liquor recycling) | [1] |
| HCl in Isobutanol | Toluene | ~0°C | Up to 78% (for the crude product) | [2] |
| Concentrated H₂SO₄ | Toluene, Isobutanol | 0-5°C | Not explicitly stated for methyl ester, but part of a multi-step synthesis | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Trimethylhalosilane
This protocol is based on a high-yield method that avoids strong, oxidizing acids.[1]
-
Reaction Setup: In a suitable reaction vessel, mix 7-ethyltryptophol and methyl 3-oxopentanoate in methanol as the solvent.
-
Catalyst Addition: At a temperature of 20-25°C, add trimethylhalosilane (e.g., trimethylchlorosilane) to the mixture. This acts as both a catalyst and a dehydrating agent.
-
Reaction: Allow the cyclization reaction to proceed at 20-25°C.
-
Precipitation: Upon completion of the reaction, cool the solution to 10-15°C and hold for approximately 1 hour to ensure complete precipitation of the product.
-
Filtration: Filter the mixture to collect the solid this compound and the mother liquor.
-
Washing and Drying: Wash the collected solid with methanol, followed by an aqueous sodium bicarbonate solution, and then water. Dry the product at 80-100°C for 6-8 hours.
-
Mother Liquor Recycling (Optional but Recommended): a. Concentrate the mother liquor. b. Add methanol to the concentrate at 30-45°C to form a slurry. c. Cool the slurry to 10-15°C and filter to recover a second crop of the product.
Protocol 2: Traditional Synthesis using Concentrated Sulfuric Acid
This protocol is a more traditional approach to the synthesis.[2][10]
-
Reaction Setup: In a four-hole reaction flask equipped with a stirrer and thermometer, dissolve 7-ethyltryptophol and methyl 3-oxopentanoate in a mixed solvent of anhydrous methanol and toluene.
-
Acid Addition: Cool the mixture to 0 to -5°C with stirring. Slowly add concentrated sulfuric acid dropwise, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at 0 to -5°C for 1 hour.
-
Workup: a. Allow the mixture to settle and separate the acidic layer. b. Extract the acidic layer with toluene. c. Combine the organic phases and neutralize them with a base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: a. Concentrate the neutralized organic phase under reduced pressure. b. Recrystallize the resulting crude product from methanol to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from its precursors.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Factors Influencing Reaction Equilibrium
Caption: Key factors for maximizing product formation.
References
- 1. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. CN101077872B - Method for preparing this compound - Google Patents [patents.google.com]
Managing side reactions during the esterification of Etodolac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of Etodolac (B1671708).
Troubleshooting Guides
Issue 1: Low Yield of Etodolac Ester
| Potential Cause | Recommended Action | Explanation |
| Incomplete Reaction (Equilibrium) | - Use a large excess of the alcohol (e.g., 10-fold or more). - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves). | The Fischer esterification is a reversible reaction. According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the formation of the ester. |
| Catalyst Deactivation | - Ensure all reagents and glassware are anhydrous. - If the reaction stalls, consider adding a fresh portion of the acid catalyst. | The water produced during the reaction can dilute the acid catalyst, reducing its effectiveness. |
| Suboptimal Reaction Temperature | - For methanol (B129727) or ethanol, refluxing at their boiling points is typically sufficient. - Avoid excessively high temperatures to prevent degradation. | The reaction rate is temperature-dependent, but high temperatures can promote side reactions. |
| Insufficient Catalyst | - Use a catalytic amount of a strong acid (e.g., 0.5-5 mol% H₂SO₄ or p-TsOH). | A sufficient concentration of the acid catalyst is necessary to protonate the carboxylic acid and initiate the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Action |
| Unreacted Etodolac | Incomplete reaction. | See troubleshooting for "Low Yield of Etodolac Ester". |
| 7-Ethyltryptophol (Impurity H) | Degradation of Etodolac or its ester under harsh acidic conditions. | - Reduce reaction temperature. - Decrease the concentration of the acid catalyst. - Shorten the reaction time. |
| Discoloration (Yellow to Brown) | Oxidation of the indole (B1671886) ring in Etodolac. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a milder catalyst, such as trimethylhalosilane, as an alternative to concentrated sulfuric acid.[1] - Lower the reaction temperature. |
| Unknown Polar Impurities | Sulfonation of the indole ring by sulfuric acid. | - Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. - Reduce the concentration of sulfuric acid and lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Fischer esterification of Etodolac?
A1: The most common side reactions include:
-
Incomplete reaction: Due to the reversible nature of Fischer esterification.
-
Degradation: The strong acid and heat can cause degradation of the Etodolac molecule, potentially leading to the formation of impurities like 7-ethyltryptophol.
-
Oxidation: The indole ring of Etodolac is susceptible to oxidation, especially at elevated temperatures in the presence of a strong oxidizing acid like sulfuric acid. This can lead to colored impurities.
-
Sulfonation: If using sulfuric acid as a catalyst, sulfonation of the electron-rich indole ring can occur, leading to the formation of polar sulfonic acid byproducts.
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproducts:
-
Control Reaction Conditions: Use the mildest effective temperature and the lowest practical concentration of the acid catalyst.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can help prevent oxidation.
-
Catalyst Choice: Consider using an alternative to sulfuric acid, such as p-toluenesulfonic acid or trimethylhalosilane, to avoid oxidation and sulfonation.[1]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
Q3: What is "Etodolac EP Impurity K"?
A3: "Etodolac EP Impurity K" is the methyl ester of Etodolac, which is the intended product when esterifying with methanol.[2][3][4] Its presence as a listed impurity is relevant for the analysis of Etodolac drug substance, where it would be considered an impurity if not the intended product.
Q4: Can I use a tertiary alcohol for the esterification?
A4: It is not recommended to use tertiary alcohols in Fischer esterification. They are prone to elimination (dehydration) under acidic conditions to form alkenes. Primary and secondary alcohols are more suitable.
Experimental Protocols
Protocol 1: Synthesis of Etodolac Methyl Ester using Sulfuric Acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Etodolac (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound using Trimethylchlorosilane (Alternative to H₂SO₄)
-
Preparation: In a round-bottom flask, mix Etodolac (1.0 eq), methanol (10 volumes), and trimethylchlorosilane (1.2 eq).
-
Reaction: Stir the mixture at 20-25°C. The reaction is typically faster than with sulfuric acid. Monitor by TLC or HPLC.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1. This method is reported to have a higher yield and avoids the use of corrosive sulfuric acid, potentially reducing oxidation byproducts.[1]
Visualizations
Caption: Fischer Esterification Mechanism for Etodolac.
Caption: Potential Side Reaction Pathways in Etodolac Esterification.
Caption: Troubleshooting Workflow for Etodolac Esterification.
References
- 1. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of Etodolac Methyl Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the chiral resolution of Etodolac (B1671708) methyl ester.
Section 1: Direct Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and widely used method for separating the enantiomers of Etodolac and its derivatives. Success depends on selecting the right column and optimizing the mobile phase conditions.
Frequently Asked Questions (FAQs)
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for Etodolac methyl ester? A1: Polysaccharide-based CSPs are highly effective for the resolution of Etodolac and related compounds. Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and other cellulose (B213188) or amylose-based phases have demonstrated good separation for Etodolac.[1][2] Given the structural similarity, these are excellent starting points for this compound. Immobilized polysaccharide CSPs are often preferred as they offer greater solvent compatibility.[3]
Q2: What is a typical starting mobile phase for separating this compound on a polysaccharide CSP? A2: For normal phase chromatography, a common starting mobile phase is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol). A typical starting point is Hexane:Isopropanol (B130326) (90:10 v/v).[4] The ratio can be adjusted to optimize retention and resolution.
Q3: Why are acidic or basic additives used in the mobile phase? A3: Additives are used to improve peak shape and selectivity by minimizing undesirable interactions between the analyte and the stationary phase.[5] For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) can suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) support, reducing peak tailing.[4][5] For basic analytes, a basic additive like diethylamine (B46881) (DEA) is used. For the neutral this compound, additives may not be necessary but can be explored if peak shape is poor.
Troubleshooting Guide: Chiral HPLC
Problem 1: Poor or no resolution between enantiomers.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the ratio of the alcohol modifier. Decrease the percentage of alcohol (e.g., from 10% to 5% or 2%) to increase retention and potentially improve resolution. Conversely, if retention is too long, slightly increase the alcohol percentage. Also, consider switching the alcohol modifier (e.g., from 2-propanol to ethanol), as this can significantly alter selectivity.[6]
-
-
Possible Cause: Incorrect temperature.
-
Solution: Temperature is a critical parameter in chiral separations. Generally, lower temperatures (e.g., 10-20°C) enhance chiral recognition and improve resolution.[5][7] Systematically decrease the column temperature in 5°C increments. However, the effect is compound-dependent, and sometimes increasing the temperature can be beneficial.[7]
-
-
Possible Cause: Inappropriate flow rate.
-
Solution: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[5] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min to see if separation improves.
-
Problem 2: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary interactions with the stationary phase.
-
Possible Cause: Column overload.
-
Solution: The concentration of the injected sample may be too high. Dilute the sample 10-fold and 100-fold and re-inject. If peak shape improves, optimize the sample concentration for the best balance of signal and symmetry.[7]
-
-
Possible Cause: Column contamination or degradation.
-
Solution: If the column is old or has been exposed to incompatible solvents, its performance will degrade.[3] Flush the column according to the manufacturer's instructions. For polysaccharide columns, this often involves washing with a stronger solvent like 100% ethanol (B145695) or 2-propanol.[6] If performance does not recover, the column may need to be replaced.
-
Problem 3: Drifting retention times or loss of selectivity.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Chiral columns, especially in normal phase, require extended equilibration times. When changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before injecting the sample.[6]
-
-
Possible Cause: "Memory effects" from mobile phase additives.
-
Solution: Traces of additives (like acids or bases) from previous runs can adsorb to the stationary phase and affect subsequent analyses.[8] It is highly recommended to dedicate columns to specific additive types (acidic, basic, or neutral).[9] If a column must be switched, a thorough washing procedure is required.
-
-
Possible Cause: Trace amounts of incompatible solvents in the HPLC system.
Data Presentation: HPLC Conditions for Etodolac
While data for this compound is sparse, the conditions used for the parent drug, Etodolac, provide an excellent starting point.
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Additive | Reference |
| Kromasil Cellucoat | Hexane:Isopropanol (90:10) | 1.0 | 274 | 0.1% TFA | [4] |
| Chiralcel OD-H | Hexane:Isopropanol | Not specified | Not specified | Not specified | [1] |
| Chiralcel OD | Hexane:2-propanol | Not specified | Not specified | TFA | [2] |
| Pirkle (R)-DNBPG | Hexane:2-propanol | Not specified | Not specified | TFA | [2] |
Experimental Protocol: Chiral HPLC Method Screening
This protocol outlines a systematic approach to developing a chiral separation method for this compound.
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as a Chiralcel OD-H or a modern immobilized equivalent (e.g., Chiralpak ID, IA, etc.).
-
-
System Preparation:
-
Thoroughly flush the entire HPLC system with 2-propanol to remove any residual incompatible solvents or additives from previous analyses.[6]
-
-
Mobile Phase Screening:
-
Condition 1 (Primary): Prepare a mobile phase of n-Hexane:2-propanol (90:10 v/v).
-
Condition 2 (Alternative Alcohol): Prepare a mobile phase of n-Hexane:Ethanol (90:10 v/v).
-
Equilibrate the column with the first mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Initial Injection:
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Inject 5-10 µL and monitor the chromatogram at 274 nm.[4]
-
-
Evaluation and Optimization:
-
No Separation: If no separation is observed, change the mobile phase composition. Decrease the alcohol content to 5% and re-equilibrate.
-
Partial Separation: If peaks are partially resolved, optimize by adjusting the alcohol percentage in 1-2% increments. Lower the column temperature to 20°C and re-inject.
-
Poor Peak Shape: If peaks are tailing, add 0.1% TFA to the mobile phase, re-equilibrate, and inject again.
-
-
Documentation:
-
Record the resolution factor (Rs), selectivity (α), and retention times for each condition to determine the optimal method.
-
Visualization: HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that uses the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.[11] For this compound, a lipase (B570770) can selectively hydrolyze one enantiomer to the corresponding carboxylic acid (Etodolac), leaving the other enantiomer as the unreacted ester.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is suitable for resolving this compound? A1: Lipases are the most common enzymes for the kinetic resolution of racemic esters.[12] Lipases from Candida antarctica (often immobilized, e.g., Novozym 435), Candida rugosa, and Pseudomonas cepacia have shown high enantioselectivity for a wide range of arylpropionic acid esters and are excellent candidates for this resolution.[13][14]
Q2: What are the typical reaction conditions for an enzymatic resolution? A2: Reactions are typically run in a non-polar organic solvent (e.g., hexane, toluene) to favor the esterification/transesterification or in a buffered aqueous system for hydrolysis.[15] Temperatures are generally mild (30-50°C) to maintain enzyme activity. The reaction is monitored over time and is ideally stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining substrate.[16]
Q3: How do I separate the product from the unreacted starting material after the reaction? A3: If performing hydrolysis, one enantiomer is converted to the carboxylic acid (Etodolac) while the other remains an ester. The resulting mixture can be easily separated by a simple acid-base liquid-liquid extraction. The acidic Etodolac can be extracted into a basic aqueous solution, leaving the neutral this compound in the organic phase.
Troubleshooting Guide: Enzymatic Resolution
Problem 1: Reaction is too slow or conversion is low (<50%).
-
Possible Cause: Insufficient enzyme activity or loading.
-
Solution: Increase the amount of lipase added to the reaction mixture. Ensure the enzyme is not expired and has been stored correctly. Consider using an immobilized enzyme, which often provides greater stability and activity.
-
-
Possible Cause: Suboptimal temperature or pH.
-
Solution: Most lipases work well between 30-50°C. Optimize the temperature within this range. If performing hydrolysis in a buffer, ensure the pH is optimal for the lipase, typically around pH 7.0.[15]
-
-
Possible Cause: Enzyme inhibition.
-
Solution: The alcohol co-product (methanol in hydrolysis) can sometimes inhibit the enzyme at high concentrations. If possible, perform the reaction under conditions where the co-product can be removed, or consider a transesterification reaction with a different alcohol.
-
Problem 2: Low enantioselectivity (low ee).
-
Possible Cause: The chosen enzyme is not selective for the substrate.
-
Solution: Screen different lipases. Lipases from different sources (Candida, Pseudomonas, etc.) exhibit different selectivities.[17] Testing 3-4 different commercially available lipases is a standard approach.
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Higher temperatures can sometimes reduce the enantioselectivity of an enzyme. Try running the reaction at a lower temperature (e.g., room temperature or 30°C).
-
-
Possible Cause: The reaction has proceeded far beyond 50% conversion.
-
Solution: In a kinetic resolution, the enantiomeric excess of the remaining starting material is highest at exactly 50% conversion. Monitor the reaction progress carefully (e.g., by TLC or HPLC) and stop it when conversion is as close to 50% as possible.
-
Data Presentation: Typical Conditions for Lipase-Catalyzed Resolution
These parameters are based on resolutions of structurally similar profen esters and serve as a guide.
| Enzyme Source | Reaction Type | Solvent | Acyl Donor/Acceptor | Temperature (°C) | Enantioselectivity (E-value) | Reference |
| Candida rugosa | Hydrolysis | Isooctane/Buffer | Water | 45 | High (>100) | [14] |
| Candida antarctica B | Esterification | Toluene | Methanol | Not specified | High | [18] |
| Aspergillus oryzae | Esterification | Organic Solvent | Various Alcohols | Not specified | Moderate to High | [14] |
| Yarrowia lipolytica | Hydrolysis | Aqueous Buffer | Water | Not specified | Moderate (can be improved) | [17] |
Experimental Protocol: Lipase-Catalyzed Hydrolytic Resolution
-
Setup: In a flask, dissolve racemic this compound (e.g., 100 mg) in a mixture of phosphate (B84403) buffer (e.g., 10 mL, 0.1 M, pH 7.0) and a co-solvent like isopropanol or THF (1-2 mL to aid solubility).
-
Enzyme Addition: Add the selected lipase (e.g., Candida rugosa lipase, 50 mg). Immobilized lipases are preferable as they can be easily filtered off later.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) on a shaker or with a magnetic stirrer.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a solvent like acetonitrile, filter, and analyze by chiral HPLC to determine the ratio of the two ester enantiomers and the appearance of the acid product.
-
Quenching: When the conversion reaches approximately 50% (i.e., the peak area of one ester enantiomer is close to zero), stop the reaction. If using an immobilized enzyme, filter it off. If using a free enzyme, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and proceeding to extraction.
-
Workup and Separation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract with ethyl acetate (B1210297) (or another suitable solvent).
-
Wash the organic layer with a saturated sodium bicarbonate solution. The (S)-Etodolac (acid) will move to the aqueous basic layer, while the unreacted (R)-Etodolac methyl ester remains in the organic layer.
-
Separate the layers. The organic layer contains one enantiomer of the ester. The aqueous layer can be acidified (e.g., with 1M HCl) and re-extracted with ethyl acetate to recover the other enantiomer as the acid.
-
-
Analysis: Determine the enantiomeric excess (ee) of the recovered starting material and the product using the developed chiral HPLC method.
Visualization: Principle of Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution of a racemic ester.
Section 3: Indirect Separation via Diastereomeric Derivatization
This classical method involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[19] Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. Afterward, the chiral auxiliary can be cleaved to yield the pure enantiomer.
Note: This method is more challenging for this compound than for Etodolac acid. Most common derivatizations for Etodolac target its carboxylic acid group.[20] Since this is blocked in the methyl ester, derivatization would need to target another site, such as the secondary amine on the indole (B1671886) ring, which is generally less reactive and requires more specialized reagents. This approach is therefore less common and requires significant method development.
Frequently Asked Questions (FAQs)
Q1: What kind of chiral derivatizing agent (CDA) could be used for this compound? A1: Since the carboxylic acid is unavailable, a CDA would need to react with the indole amine. Chiral reagents that react with amines, such as chiral isocyanates or activated chiral carboxylic acids (e.g., Mosher's acid chloride), could be explored. However, the reactivity of this specific amine may be low.
Q2: What are the main challenges of this method? A2: The primary challenges are:
-
Finding a suitable CDA that reacts cleanly and completely with the this compound.
-
Achieving good chromatographic separation of the resulting diastereomers on a standard achiral column (like C18).
-
Developing a method to cleave the chiral auxiliary after separation without racemizing the desired product.
Troubleshooting Guide: Derivatization
Problem: Incomplete or no reaction with the CDA.
-
Possible Cause: Low reactivity of the target functional group (indole amine).
-
Solution: Increase reaction temperature, extend reaction time, or add a catalyst (e.g., a non-nucleophilic base like triethylamine (B128534) if using an acid chloride).[21] Screen different, more reactive CDAs.
-
Problem: Poor separation of the formed diastereomers.
-
Possible Cause: The chosen CDA does not impart enough physicochemical difference between the two diastereomers.
-
Solution: Try a different CDA with a bulkier or more rigid chiral center. Systematically optimize the achiral HPLC method (e.g., change solvent composition, gradient slope, or temperature) to maximize separation.
-
Visualization: Decision Tree for Resolution Strategy
Caption: Decision tree for selecting a chiral resolution strategy.
References
- 1. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. aces.su.se [aces.su.se]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
- 10. ct-k.com [ct-k.com]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ultrasound-assisted chiral derivatization of etodolac with (1<i>R</i>)-(−)-menthyl chloroformate for the determination of etodolac enantiomers - Arabian Journal of Chemistry [arabjchem.org]
- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Forced degradation studies of Etodolac to identify degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Etodolac (B1671708).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Etodolac under forced degradation conditions?
A1: Etodolac is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. The primary degradation pathways involve hydrolysis, oxidation, and decarboxylation. Under acidic conditions, degradation is extensive and can lead to the formation of multiple degradation products.[1][2][3][4] Oxidative conditions also lead to significant degradation.[2][3][4] The drug is relatively stable under basic, thermal, and photolytic conditions.[2][3][4]
Q2: What are the major degradation products of Etodolac?
A2: Several degradation products of Etodolac have been identified. Under acidic conditions, products such as 7-ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol, a decarboxylated product of etodolac, and 7-ethyltryptophol have been reported.[1][5] Oxidative degradation can lead to the formation of a product with a mass-to-charge ratio (m/z) of 304.[2]
Q3: What analytical techniques are most suitable for studying Etodolac degradation?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for separating, identifying, and quantifying Etodolac and its degradation products.[2][3][4][6][7] A stability-indicating HPLC method is crucial to ensure that the analytical method can resolve the parent drug from its degradation products.[6]
Q4: What are the typical stress conditions for forced degradation studies of Etodolac?
A4: Typical stress conditions include:
-
Acidic: 5 M HCl at 60°C for 8 hours.[2]
-
Basic: 5 M NaOH at 80°C for 8 hours.[2]
-
Oxidative: 30% H₂O₂ at 80°C for 8 hours.[2]
-
Thermal: 80°C for 48 hours (solid state).[2]
-
Photolytic: Exposure to UV radiation for 1.2 million lux hours (in solution).[2]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation or very low degradation observed. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or extend the exposure time. Ensure proper mixing of the sample with the stressor. |
| Analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method that can separate the parent drug from all potential degradation products. Check for co-elution of peaks. | |
| Complete degradation of Etodolac. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. Perform a time-course study to find the optimal degradation level (typically 5-20%). |
| Unexpected peaks in the chromatogram. | Impurities in the drug substance or reagents. | Analyze a blank sample (without the drug substance) subjected to the same stress conditions to identify any peaks originating from the reagents or solvent. |
| Contamination of the analytical system. | Flush the HPLC system thoroughly. Ensure the mobile phase and sample diluent are freshly prepared and filtered. | |
| Poor peak shape or resolution. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio, changing the organic modifier, or modifying the pH. |
| Column degradation. | Use a new column or a column with a different stationary phase. Ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocols
Forced Degradation Study Workflow
References
- 1. Kinetics and mechanisms of etodolac degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. chemistryjournal.in [chemistryjournal.in]
Technical Support Center: Strategies to Overcome Solubility Issues of Etodolac Methyl Ester in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Etodolac methyl ester in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is the methyl ester derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). As a more lipophilic derivative of an already poorly water-soluble drug, this compound is expected to have very low aqueous solubility.[1] This can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution when added to aqueous cell culture media or buffers, leading to inaccurate and unreliable experimental results.
Q2: What are the primary organic solvents for dissolving this compound?
-
Dimethyl sulfoxide (B87167) (DMSO) [2][3]
-
Ethanol [3]
-
Methanol
-
Dimethylformamide (DMF) [3]
It is crucial to use the minimum amount of organic solvent necessary and to be aware of its potential effects on the cells or assay system.[4][5]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many studies recommending a concentration of 0.1% or lower.[4][6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[7]
Q4: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
Yes, surfactants and cyclodextrins are effective strategies for enhancing the aqueous solubility of poorly soluble compounds.[8][9][10]
-
Surfactants , such as Tween 20, Tween 80, or Pluronics, can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in aqueous solutions.[9][10]
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility and stability.[8][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[13]
Troubleshooting Guides
Issue 1: My this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous environment where it is poorly soluble.[14]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of the compound. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of medium causes a rapid shift in solvent polarity, leading to precipitation. | Perform serial dilutions. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently vortexing or swirling the medium.[14] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[14] |
| High Solvent Concentration | The final concentration of the organic solvent in the medium is too high, and upon further dilution in an experimental setup, the compound precipitates. | Prepare a higher concentration stock solution in the organic solvent to minimize the volume added to the aqueous medium. Ensure the final solvent concentration is well below 1%.[6] |
Issue 2: My this compound solution appears clear initially but forms a precipitate after incubation.
This delayed precipitation can be caused by several factors related to the stability of the compound and the conditions of the cell culture environment.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | Assess the stability of this compound under your specific culture conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh working solutions immediately before each experiment. |
| Changes in Medium pH | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense or long-term cultures. Change the medium more frequently if significant pH shifts are observed. |
| Evaporation of Medium | In long-term experiments, evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of your compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for extended experiments.[15] |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside of the incubator. |
Data Presentation
Table 1: Estimated Solubility of Etodolac and Recommended Starting Concentrations for this compound
Note: The solubility of this compound is not widely reported. The data for Etodolac is provided as a reference. It is recommended to experimentally determine the solubility of this compound in your specific system.
| Compound | Solvent/Medium | Reported/Estimated Solubility | Recommended Starting Stock Concentration for this compound | Recommended Final Concentration in Medium |
| Etodolac | Ethanol | ~20 mg/mL[3] | 10-50 mM | ≤ 100 µM |
| Etodolac | DMSO | ~30 mg/mL[3] | 10-50 mM | ≤ 100 µM |
| Etodolac | DMF | ~30 mg/mL[3] | 10-50 mM | ≤ 100 µM |
| Etodolac | PBS (pH 7.2) | ~0.25 mg/mL[3] | N/A | ≤ 10 µM |
| This compound | DMSO | Estimated to be similar to or slightly higher than Etodolac | 10-50 mM | ≤ 100 µM |
| This compound | Cell Culture Medium | Very Low | N/A | Experimentally determined, likely < 10 µM without solubilizing agents |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution Using an Organic Co-Solvent
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the organic solvent used.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of this compound Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer or cell culture medium. Sterile filter the solution.
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point. You may need to optimize this ratio.
-
Complexation:
-
Method A (Direct Dissolution): Add the weighed this compound powder directly to the sterile HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution to the HP-β-CD solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.
-
-
Incubation: Gently agitate the mixture (e.g., on a shaker or rotator) at room temperature or 37°C for several hours to overnight to allow for complex formation.
-
Sterilization and Storage: Sterile filter the final solution and store it at 4°C for short-term use or aliquot and freeze for long-term storage.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cyclodextrin complexation: Significance and symbolism [wisdomlib.org]
- 9. longdom.org [longdom.org]
- 10. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimization of Purification Techniques for High-Purity Etodolac Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of high-purity Etodolac (B1671708) methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Etodolac methyl ester, offering potential causes and solutions in a structured question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product After Reaction | Incomplete cyclization reaction. | Ensure the reaction is stirred for the recommended duration (e.g., 15-18 hours) at the specified temperature (20-25°C) to allow for complete conversion.[1] |
| Product loss during initial filtration. | Cool the reaction mixture to 10-15°C and allow it to stand for at least one hour to ensure complete precipitation of the this compound before filtration.[1][2] | |
| Suboptimal molar ratio of reactants. | Use a slight excess of methyl 3-oxopentanoate (B1256331) relative to 7-ethyl tryptophol (B1683683) to drive the reaction to completion. A molar ratio of 1:1.2 to 1:1.5 (7-ethyl tryptophol:methyl 3-oxopentanoate) is often effective.[3] | |
| Product is Oily or Fails to Solidify | Presence of residual solvents (e.g., methanol (B129727), toluene). | Concentrate the reaction mixture under reduced pressure to remove excess solvent before cooling and precipitation.[2] |
| Formation of impurities that lower the melting point. | Proceed with a preliminary purification step, such as washing the crude product with a non-polar solvent like hexane (B92381) to remove lipophilic impurities. | |
| Discolored (Yellowish or Brownish) Product | Oxidation of the indole (B1671886) ring, especially when using strong acids like concentrated sulfuric acid. | Consider using milder catalysts and dehydrating agents like trimethylhalosilane in methanol, which can prevent product oxidation.[1][2] |
| Presence of colored impurities from starting materials or side reactions. | Perform a recrystallization from a suitable solvent system (e.g., ethanol (B145695), methanol/water). Activated carbon treatment during recrystallization can also help remove colored impurities.[4] | |
| Incomplete Removal of Starting Materials (e.g., 7-ethyl tryptophol) | Inefficient purification by single recrystallization. | Employ column chromatography for more effective separation. A silica (B1680970) gel stationary phase with a mobile phase of ethyl acetate (B1210297) and hexane is a common choice. |
| Insufficient washing of the crude product. | After filtration, wash the solid sequentially with methanol, a sodium bicarbonate aqueous solution, and water to remove unreacted starting materials and acidic residues.[1] | |
| Poor Separation During Column Chromatography | Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to achieve better separation of the product from impurities. |
| Overloading of the column. | Ensure the amount of crude product loaded onto the column is appropriate for its size to prevent band broadening and poor separation. | |
| Product Purity Does Not Improve After Recrystallization | Co-crystallization of impurities with the product. | Try a different solvent or a mixture of solvents for recrystallization. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while impurities should remain soluble at low temperatures. |
| The impurity has very similar solubility properties to the product. | If recrystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving very high purity.[5] |
Frequently Asked Questions (FAQs)
1. What is the most common method for the synthesis of this compound?
The synthesis of this compound is commonly achieved through the Fischer indole synthesis, which involves the cyclization reaction of 7-ethyl tryptophol and methyl 3-oxopentanoate in the presence of an acid catalyst or a dehydrating agent.[1][3][6]
2. What are the typical impurities found in crude this compound?
Typical impurities can include unreacted starting materials like 7-ethyl tryptophol and methyl 3-oxopentanoate, as well as by-products from side reactions.[7] Degradation products may also be present, particularly if harsh reaction conditions are used.[8]
3. Which purification technique is more suitable for achieving high-purity this compound: recrystallization or column chromatography?
Both techniques are effective. Recrystallization is a simpler and more cost-effective method for removing a significant amount of impurities and is often used as a primary purification step.[3][4] Column chromatography provides a higher degree of separation and is ideal for removing closely related impurities to achieve very high purity levels.[7] For optimal results, a combination of both techniques may be employed.
4. What is a good starting solvent system for the recrystallization of this compound?
Ethanol has been reported to be an effective solvent for the recrystallization of this compound.[4] A mixed solvent system, such as methanol and water, can also be effective, where the product is dissolved in hot methanol and water is added until turbidity is observed, followed by cooling.
5. How can I monitor the purity of my this compound during the purification process?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.[4] High-Performance Liquid Chromatography (HPLC) is a more quantitative technique used to determine the exact purity of the final product and to detect trace impurities.[8][9][10][11]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Single Recrystallization (Ethanol) | 98.5 - 99.5% | 70 - 85% | Simple, cost-effective, good for removing bulk impurities. | May not remove closely related impurities, potential for product loss in mother liquor. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | > 99.8% | 60 - 80% | High separation efficiency, capable of removing trace impurities. | More time-consuming, requires larger volumes of solvents, more expensive. |
| Combined Recrystallization and Column Chromatography | > 99.9% | 50 - 70% | Achieves the highest level of purity. | Lower overall yield due to multiple steps, most resource-intensive. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. veeprho.com [veeprho.com]
- 9. amecj.com [amecj.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chemistryjournal.in [chemistryjournal.in]
Common byproducts in Etodolac methyl ester synthesis and their characterization
Welcome to the technical support center for the synthesis of Etodolac (B1671708) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation during the synthesis process.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of Etodolac methyl ester, focusing on the identification and mitigation of common byproducts.
Q1: My reaction is producing a significant amount of a byproduct with a mass of 432.55 g/mol . What is this impurity and how can I prevent its formation?
A1: This byproduct is likely Etodolac Impurity I , also known as Etodolac Dimer.[1][2][3][4][5][6]
-
Identification: The molecular formula is C₂₇H₃₂N₂O₃.[1][2][4][5][6] Its structure is (3RS)-3-[7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl]-3-(7-ethyl-1H-indol-3-yl)pentanoic acid.[2][6]
-
Probable Cause: Dimer impurities can form under harsh acidic conditions or at elevated temperatures, where side reactions between the starting material, intermediates, or the final product can occur. In the synthesis of the precursor 7-ethyltryptophol, a dimeric impurity, 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol, has been observed to form in significant amounts (20-66%) in aqueous systems.[7][8]
-
Troubleshooting Steps:
-
Reaction Conditions: Avoid using excessively high concentrations of strong acids like sulfuric acid. A patent suggests that using trimethylhalosilane instead of concentrated sulfuric acid can lead to a higher yield and fewer byproducts due to milder reaction conditions.[9][10]
-
Temperature Control: Maintain the recommended reaction temperature. For the synthesis of this compound, temperatures around 0°C to 25°C are often cited.[9][10][11][12]
-
Solvent System: The choice of solvent can influence byproduct formation. Some procedures recommend a mixed solvent system of a lower alcohol and a benzene-like compound.[13] In the synthesis of the 7-ethyltryptophol precursor, using a DMAc-H₂O solvent system was shown to reduce the formation of a major dimeric impurity to as low as 6%.[7][8]
-
Q2: I am observing an impurity with a molecular weight of 273.33 g/mol . What could it be and how is it formed?
A2: This molecular weight corresponds to Etodolac Impurity C (1-Methyl Etodolac) or Etodolac Impurity B (8-Methyl Etodolac).[1][14][15][16]
-
Identification: Both impurities have the molecular formula C₁₆H₁₉NO₃.[1][17]
-
Impurity C (1-Methyl Etodolac): (1RS)-8-ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid.[14][15][16][17]
-
Impurity B (8-Methyl Etodolac): The structure corresponds to an Etodolac analogue with a methyl group at the 8-position of the indole (B1671886) ring instead of an ethyl group.
-
-
Probable Cause:
-
Impurity C: The presence of a methyl group at the 1-position instead of an ethyl group suggests a side reaction with a methylating agent or the use of a different starting material. It is less likely to be a direct byproduct of the standard synthesis.
-
Impurity B: This impurity would arise from the presence of 2-methylphenylhydrazine instead of 2-ethylphenylhydrazine in the synthesis of the 7-substituted tryptophol (B1683683) precursor.
-
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of the 7-ethyltryptophol starting material. Contamination with 7-methyltryptophol would lead to the formation of Etodolac Impurity B.
-
Reaction Conditions: Review the reaction conditions to eliminate any potential sources of methylation for the formation of Impurity C.
-
Q3: My final product is contaminated with a compound that has a molecular formula of C₁₈H₂₃NO₃. What is this and how can I avoid it?
A3: This molecular formula corresponds to This compound itself, which is also listed as Etodolac Impurity K .[1] If you are synthesizing Etodolac (the carboxylic acid), then the methyl ester would be considered an impurity if the hydrolysis step is incomplete.
-
Identification: The molecular formula is C₁₈H₂₃NO₃ and the molecular weight is 301.38 g/mol .[1] It is the methyl ester of Etodolac.
-
Probable Cause: Incomplete hydrolysis of this compound to Etodolac.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Ensure that the hydrolysis of the methyl ester to the carboxylic acid goes to completion. This may involve adjusting the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH).
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the methyl ester starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: Based on available data, common impurities that could potentially form during the synthesis of this compound or its precursors include:
-
Etodolac Impurity I (Etodolac Dimer): A dimeric adduct that can form under harsh reaction conditions.[1][2][3][4][5][6]
-
Byproducts from 7-ethyltryptophol synthesis: The synthesis of the key intermediate, 7-ethyltryptophol, via Fischer indole synthesis is prone to side reactions, leading to impurities that may be carried over. A significant byproduct is 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol.[7][8]
-
Oxidation Products: The use of strong oxidizing agents or harsh acidic conditions (like concentrated sulfuric acid) can lead to the oxidation of the indole nitrogen, resulting in colored impurities.[9]
Q2: How can I characterize the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product and its byproducts. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[18][19][20][21]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of the byproducts, which is a crucial first step in their identification.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most definitive methods for elucidating the exact chemical structure of isolated byproducts.[14]
Q3: What are the key parameters to control during the synthesis to minimize byproduct formation?
A3: To ensure a high yield of this compound with minimal impurities, the following parameters should be carefully controlled:
-
Purity of Starting Materials: The purity of 7-ethyltryptophol is critical, as impurities from its synthesis will be carried through.
-
Reaction Temperature: Maintain the optimal temperature range to avoid side reactions and degradation. Lower temperatures are generally favored.[11][12]
-
Choice and Concentration of Catalyst: The type and amount of acid catalyst can significantly impact the reaction outcome. Milder catalysts like trimethylhalosilane are reported to give better results than concentrated sulfuric acid.[9][10]
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time for maximum conversion and minimal byproduct formation.[18]
-
Solvent System: The polarity and nature of the solvent can influence reaction rates and selectivity.
Data Presentation
Table 1: Common Byproducts in Etodolac Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Etodolac Impurity I (Dimer) | C₂₇H₃₂N₂O₃ | 432.55 | Side reaction during esterification or precursor synthesis[1][2][3][4][5][6] |
| Etodolac Impurity C (1-Methyl Etodolac) | C₁₆H₁₉NO₃ | 273.33 | Use of incorrect starting material or methylation side reaction[1][14][15][16][17] |
| Etodolac Impurity B (8-Methyl Etodolac) | C₁₆H₁₉NO₃ | 273.33 | Impurity in 7-ethyltryptophol starting material[1] |
| Etodolac Impurity K (this compound) | C₁₈H₂₃NO₃ | 301.38 | Incomplete hydrolysis of the ester to the final acid product[1] |
| 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol | C₃₂H₃₈N₂O₃ | 514.66 | Byproduct from 7-ethyltryptophol synthesis[7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from literature procedures and should be performed by qualified personnel in a suitable laboratory setting.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, add 70.0 g of 7-ethyltryptophol, 120 mL of anhydrous methanol, and 480 mL of toluene.[12]
-
Cooling: Cool the mixture to 0 to -5 °C with constant stirring.[12]
-
Catalyst Addition: Slowly add 86 g of concentrated sulfuric acid dropwise, maintaining the temperature between 0 and -5 °C.[12]
-
Reaction: Stir the reaction mixture at this temperature for 1 hour.[12]
-
Work-up: After the reaction is complete, carefully pour the mixture into a solution of 10% potassium bicarbonate to neutralize the acid. Separate the organic layer.
-
Isolation: Concentrate the organic phase to obtain the crude this compound, which can be further purified by recrystallization from methanol.
Protocol 2: HPLC Method for Analysis of this compound and Impurities
This is a general guideline for an HPLC method. Specific parameters may need to be optimized for your particular instrument and sample matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][20]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile or methanol.[18][19][20][21]
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 225 nm or 272 nm).[18][21]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Visualizations
Caption: Formation of byproducts in this compound synthesis.
Caption: Troubleshooting workflow for byproduct mitigation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. molcan.com [molcan.com]
- 4. Etodolac EP Impurity I (Dimer Impurity) | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. scribd.com [scribd.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 10. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101077872B - Method for preparing this compound - Google Patents [patents.google.com]
- 13. CN101077872A - Method for preparing this compound - Google Patents [patents.google.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Etodolac EP Impurity C - Opulent Pharma [opulentpharma.com]
- 16. Etodolac EP Impurity C | 109518-47-0 [chemicea.com]
- 17. Etodolac EP Impurity C | 109518-47-0 | SynZeal [synzeal.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. chemistryjournal.in [chemistryjournal.in]
- 21. ijtsrd.com [ijtsrd.com]
- 22. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Etodolac Methyl Ester for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Etodolac (B1671708) methyl ester during long-term storage.
Troubleshooting Guides
Issue 1: Rapid Degradation of Etodolac Methyl Ester in Solution
Symptoms:
-
Loss of potency in prepared solutions over a short period.
-
Appearance of unknown peaks in chromatograms during analysis.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Explanation |
| Hydrolysis | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-5). | Etodolac, the parent drug, shows pH-dependent degradation, with increased rates in acidic and neutral to alkaline conditions.[1] Ester hydrolysis is a primary degradation pathway for ester-containing drugs and can be influenced by pH.[2][3][4] |
| Oxidation | - Use de-gassed solvents.- Blanket the solution with an inert gas (e.g., nitrogen, argon).- Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.[5] | Etodolac is susceptible to oxidative degradation.[6][7] The inclusion of antioxidants can help mitigate this by scavenging free radicals.[2] |
| Photodegradation | - Store solutions in amber or opaque containers.- Minimize exposure to direct light during handling and storage. | Exposure to UV radiation has been shown to cause degradation of Etodolac.[6][7] |
Issue 2: Instability of Solid-State this compound
Symptoms:
-
Changes in physical appearance (e.g., clumping, discoloration).
-
Decreased purity over time when stored under ambient conditions.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Explanation |
| Moisture Absorption | - Store in a desiccator or a controlled low-humidity environment.- Use moisture-proof packaging. | Moisture can facilitate the hydrolysis of the ester group, a common degradation pathway for ester drugs in the solid state.[2][4][8] |
| Thermal Degradation | Store at recommended temperatures (e.g., refrigerated or as specified by the manufacturer). | While Etodolac shows minimal thermal degradation at 80°C, long-term storage at elevated temperatures should be avoided to minimize any potential degradation.[6][7] |
| Excipient Incompatibility | - Conduct compatibility studies with intended excipients.- Consider using excipients with low water activity.[8] | Reactive impurities or high moisture content in excipients can promote the degradation of the active pharmaceutical ingredient.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of the parent drug, Etodolac, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The cleavage of the methyl ester bond to form Etodolac and methanol. This is a common degradation route for ester drugs.[3][4]
-
Oxidation: The molecule is susceptible to oxidative degradation.[6][7]
-
Photodegradation: Exposure to UV light can lead to degradation.[6][7]
-
Acid/Base Catalyzed Degradation: Etodolac has been shown to degrade significantly under strong acidic and basic conditions.[6][7]
Caption: Primary degradation pathways for this compound.
Q2: How can I best store stock solutions of this compound for short-term use?
A2: For short-term storage, it is recommended to:
-
Dissolve this compound in a suitable anhydrous organic solvent.
-
Store the solution at refrigerated temperatures (2-8°C).
-
Protect the solution from light by using amber vials.
-
If the solution is aqueous-based, adjust the pH to a slightly acidic range (pH 4-5) and use a buffer.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[10][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for the identification and characterization of degradation products.[6][7]
Caption: Workflow for stability-indicating method development.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Etodolac
| Stress Condition | Reagents and Conditions | Extent of Degradation (%) |
| Acid Hydrolysis | 5 M HCl at 60°C for 8 hours | Complete Degradation |
| Base Hydrolysis | 5 M NaOH at 80°C for 8 hours | 6% |
| Oxidation | 30% H₂O₂ at 80°C for 8 hours | 68% |
| Thermal | 80°C for 48 hours | ~1% |
| Photolytic | Exposed to 1.2 million lux hours | 6% - 25% |
Data adapted from forced degradation studies on Etodolac.[6][7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC-UV system
Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in a suitable solvent and add 5 M HCl. Heat the solution at 60°C for 8 hours.[6]
-
Base Degradation: Dissolve a known amount of this compound in a suitable solvent and add 5 M NaOH. Heat the solution at 80°C for 8 hours.[6]
-
Oxidative Degradation: Dissolve a known amount of this compound in a suitable solvent and add 30% H₂O₂. Heat the solution at 80°C for 8 hours.[6]
-
Thermal Degradation: Place a known amount of solid this compound in a temperature-controlled oven at 80°C for 48 hours.[6]
-
Photodegradation: Prepare a solution of this compound and expose it to UV radiation for 1.2 million lux hours.[6]
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 500:500:0.25 v/v/v), pH adjusted to 3.0 with triethylamine.[11] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 274 nm |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[11]
References
- 1. Kinetics and mechanisms of etodolac degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carbodiimide.com [carbodiimide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chemintel360.com [chemintel360.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistryjournal.in [chemistryjournal.in]
- 11. rroij.com [rroij.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Etodolac Methyl Ester
Etodolac (B1671708) methyl ester, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, can be prepared through several distinct synthetic methodologies. This guide provides a comparative analysis of the most common methods, offering insights into their efficiency, reaction conditions, and potential for industrial-scale production. The primary synthetic strategies involve either the direct esterification of Etodolac or the cyclization reaction of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331) using various catalysts.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthetic approaches to Etodolac methyl ester, providing a clear comparison of their yields and key reaction parameters.
| Method | Reactants | Catalyst/Reagent | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |
| Direct Esterification | Etodolac, Methanol (B129727) | Conc. H₂SO₄ | Methanol | 5 h | 75°C (reflux) | 67 | [1] |
| Cyclization Reaction | 7-ethyltryptophol, Methyl 3-oxopentanoate | Conc. H₂SO₄ | Methanol, Toluene (B28343) | Not Specified | Not Specified | 82.7 | [2] |
| 7-ethyltryptophol, Methyl 3-oxopentanoate | Gaseous HCl | Isobutyl alcohol, Toluene | Not Specified | 0°C | >97.5 (purity) | [3] | |
| 7-ethyltryptophol, Methyl 3-oxopentanoate | Trimethylhalosilane | Methanol | Not Specified | 20-25°C | 99.9 | [2] |
Experimental Protocols
Method 1: Direct Esterification via Fischer Esterification
This method involves the direct conversion of Etodolac to its methyl ester using a strong acid catalyst.
Protocol: A mixture of Etodolac (0.021 moles) and methanol (40 mL) is stirred in a round-bottom flask until a clear solution is achieved. The solution is then cooled to 0°C in an ice bath. Concentrated sulfuric acid (3 mL) is added dropwise with continuous stirring. The reaction mixture is then refluxed at 75°C for 5 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the solution is poured into cold distilled water (75 mL) and neutralized with a saturated sodium bicarbonate solution. The resulting yellowish precipitate of this compound is collected by filtration, washed with chilled distilled water, dried, and recrystallized from ethanol.[1]
Method 2: Cyclization Reaction
This approach is the more common industrial method and involves the reaction of the key intermediate, 7-ethyltryptophol, with methyl 3-oxopentanoate. Several catalytic systems can be employed.
Protocol: This method is cited as a common industrial process. 7-ethyltryptophol and methyl 3-oxopentanoate are reacted in a mixed solvent system of methanol and toluene with concentrated sulfuric acid acting as both a catalyst and a dehydrating agent.[2]
Protocol: To a toluene solution containing 7-ethyl tryptophol (B1683683) (0.676 mol), methyl 3-oxo-pentanoate (0.813 mol) is added. The solution is cooled to approximately 0°C. While maintaining this temperature, gaseous hydrochloric acid (2.029 mol) dissolved in isobutyl alcohol (20% by weight) is added dropwise. After the addition is complete, the mixture is poured into a 10% potassium bicarbonate solution, and the phases are separated. The organic phase is concentrated, and the residue is recrystallized from methanol to yield this compound.[3]
This modern approach offers high yields and avoids the use of highly corrosive acids.
Protocol: The synthesis involves mixing 7-ethyltryptophol, methyl 3-oxopentanoate, and trimethylhalosilane (either trimethylchlorosilane or trimethylbromosilane) in methanol. The reaction proceeds at 20-25°C. After the cyclization is complete, the reaction solution is cooled to 10-15°C and filtered to obtain the this compound product and the mother liquor. The filter cake is then washed with cold methanol, a 5% sodium bicarbonate solution, and water, and subsequently dried. This method has been reported to achieve yields up to 99.9%.[2][4]
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to this compound, highlighting the key reactants and intermediates.
Caption: Synthetic routes to this compound.
Mechanism of Action: Etodolac
While this guide focuses on the synthesis of the methyl ester intermediate, it is important to understand the mechanism of the final active pharmaceutical ingredient, Etodolac. Etodolac is a non-steroidal anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
The following diagram illustrates the simplified signaling pathway.
Caption: Etodolac's mechanism of COX-2 inhibition.
Conclusion
The synthesis of this compound can be achieved through various methods, with the cyclization reaction of 7-ethyltryptophol and methyl 3-oxopentanoate being the most prevalent and efficient. The choice of catalyst in this reaction significantly impacts the yield and process safety. The use of trimethylhalosilane represents a significant improvement over traditional strong acid catalysts, offering a nearly quantitative yield and avoiding harsh, corrosive reagents. For laboratory-scale synthesis where Etodolac is readily available, direct Fischer esterification provides a simpler, albeit lower-yielding, alternative. The selection of a particular synthetic route will ultimately depend on factors such as desired yield, scale of production, cost, and safety considerations.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 4. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
A Comparative Guide to Bioanalytical Methods for Etodolac Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Etodolac in plasma. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines and compares different analytical techniques, focusing on their performance, and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Methodology Comparison
The primary methods for the bioanalysis of Etodolac in plasma are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and throughput.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Etodolac Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 1-25 µg/mL | 0.2-30.0 µg/mL | 0.05-20.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 0.1 µg/mL | 0.05 µg/mL |
| Accuracy (%) | 97.53 (mean recovery) | Within ±5.0% | Not explicitly stated, but within bioequivalence range |
| Precision (% CV) | Intra-day and Inter-day ≤ 15.00 | Intra- and Inter-day ≤ 12.3% | Intra- and Inter-day < 7.2% |
| Internal Standard | Not specified | Pioglitazone | Chlorzoxazone |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Run Time | Not specified | 0.77 min | 2.5 min |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical assay. The following sections provide an overview of the key steps involved in the analysis of Etodolac in plasma based on published methods. All procedures should be performed in accordance with regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).
1. Sample Preparation
The goal of sample preparation is to extract Etodolac from the plasma matrix and remove interfering substances.
-
Protein Precipitation (PPT): This is a simple and rapid method.
-
Protocol: To a plasma sample, add a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically in a 1:3 or 1:4 plasma to solvent ratio). Vortex the mixture to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the chromatographic system.
-
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT.
-
Protocol: To a plasma sample, add an internal standard and a water-immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate). Vortex the mixture to facilitate the transfer of the analyte from the aqueous plasma to the organic layer. Centrifuge to separate the two phases. The organic layer is then transferred to a clean tube, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
2. Chromatographic Conditions
The separation of Etodolac from endogenous plasma components and the internal standard is achieved through chromatography.
-
HPLC-UV System:
-
Column: A C18 column is commonly used (e.g., HiQ Sil C18 HS, 250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02M potassium dihydrogen orthophosphate) is typical. The composition is optimized to achieve good peak shape and resolution.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: UV detection is performed at a wavelength where Etodolac has significant absorbance, such as 226 nm or 281 nm.
-
-
LC-MS/MS System:
-
Column: A C18 or C8 column is frequently employed (e.g., Gemini C18, Zorbax C8).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 10 mM ammonium (B1175870) formate (B1220265) is often used.
-
Flow Rate: Flow rates can vary, often in the range of 0.4 to 0.8 mL/min.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. The transitions monitored for Etodolac are typically m/z 288.2 → 172.3 (in positive ion mode).
-
3. Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation process assesses several key parameters as stipulated by regulatory bodies.
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated individual measurements. Assessed as intra-day and inter-day precision. | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. Includes freeze-thaw, bench-top, and long-term stability. | Mean concentration at each stability level should be within ±15% of the nominal concentration. |
| Recovery | The extraction efficiency of an analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of Etodolac in plasma. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them the preferred choice for studies requiring low detection limits and high throughput. The choice of the specific method and its parameters should be guided by the specific requirements of the study, including the expected concentration range of Etodolac, the available equipment, and the regulatory context. The detailed protocols and validation parameters provided in this guide serve as a valuable resource for researchers to establish a robust and reliable bioanalytical method for Etodolac.
Etodolac vs. Etodolac Methyl Ester: A Comparative Analysis of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory activity of Etodolac and its methyl ester derivative. The information presented herein is intended to inform research and development efforts in the field of non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Etodolac is a well-established NSAID that exhibits selective inhibition of the COX-2 enzyme, which is responsible for mediating inflammation and pain.[1] The therapeutic effects of Etodolac are attributed to its free carboxylic acid moiety, which is crucial for its interaction with the active site of the COX enzyme. In contrast, Etodolac methyl ester, an esterified form of Etodolac, is considered to be biologically inactive as a direct COX-2 inhibitor. Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modification of the carboxylic acid group, such as through esterification, leads to a loss of anti-inflammatory activity.[2] Therefore, this compound is primarily of interest as a synthetic intermediate in the production of Etodolac or as a potential pro-drug that would require in-vivo hydrolysis to the active carboxylic acid form to exert a therapeutic effect.
Data Presentation: Comparative COX-2 Inhibition
| Compound | Chemical Structure | COX-2 Inhibition (IC50) | Key Characteristics |
| Etodolac | [Image of Etodolac structure] | Active (IC50 values reported in the nanomolar to low micromolar range) | Selective COX-2 inhibitor with a free carboxylic acid group essential for activity.[2] |
| This compound | [Image of this compound structure] | Inactive (Presumed) | The carboxylic acid is esterified, leading to a loss of direct inhibitory activity against COX-2.[2] |
Signaling Pathway and Experimental Workflow
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and the mechanism of action of Etodolac.
Caption: COX-2 pathway and Etodolac's inhibitory action.
Experimental Workflow for COX-2 Inhibitor Screening
This diagram outlines a typical workflow for evaluating the efficacy of potential COX-2 inhibitors like Etodolac.
Caption: A typical workflow for screening COX-2 inhibitors.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the COX-2 inhibitory activity of test compounds.
Objective: To quantify the in-vitro inhibition of human recombinant COX-2 by Etodolac and this compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with prostaglandins)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (Etodolac, this compound) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and Heme.
-
Enzyme and Inhibitor Incubation:
-
To appropriate wells of the 96-well plate, add the reaction mixture.
-
Add the test compounds (Etodolac, this compound) or positive control to their respective wells.
-
Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Fluorometric Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) using a microplate reader. Record data every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
References
In Vitro Cytotoxicity of NSAID Esters: A Comparative Analysis of Etodolac Methyl Ester and Other Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective and targeted anti-cancer therapies, researchers are increasingly exploring the repurposing of existing drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). Esterification of NSAIDs is a common strategy to enhance their pharmacological properties. This guide provides a comparative overview of the in vitro cytotoxicity of Etodolac methyl ester and other NSAID esters, supported by available experimental data and detailed methodologies.
Disclaimer: Direct comparative studies on the in vitro cytotoxicity of this compound, Indomethacin methyl ester, Diclofenac methyl ester, and Naproxen (B1676952) methyl ester on HeLa, MCF-7, and A549 cell lines are limited in publicly available literature. The following data is compiled from studies on the parent NSAIDs and their various derivatives, and should be interpreted with this consideration.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for the parent NSAIDs on the specified cancer cell lines. Data for the specific methyl esters is sparse and not available for a direct comparison across these cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Parent NSAIDs on Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| Etodolac | HT-29 (Colon) | 1880[1] | 72 |
| Lovo (Colon) | 1750[1] | 72 | |
| SW620 (Colon) | 1880[1] | 72 | |
| MCF-7 (Breast) | >1000[2] | 48 | |
| MDA-MB-231 (Breast) | ~750[2] | 48 | |
| Indomethacin | MCF-7 (Breast) | ~94[3] | Not Specified |
| HeLa (Cervical) | ~100[3] | Not Specified | |
| A549 (Lung) | >50[4] | 72 | |
| Diclofenac | HeLa (Cervical) | 384[5] | 48 |
| MCF-7 (Breast) | 46.5 µg/mL | 48 | |
| A549 (Lung) | 92.8[4] | Not Specified | |
| Naproxen | MCF-7 (Breast) | >5000[6] | 24 |
| A549 (Lung) | 1400[7] | 48 |
Note: The IC50 values are highly dependent on the experimental conditions, including cell density, incubation time, and the specific assay used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of cytotoxicity data. Below are methodologies for key assays used in the in vitro evaluation of NSAID esters.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for Water-Insoluble Compounds (e.g., NSAID Esters):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the NSAID ester in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the NSAID esters at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[13]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with NSAID esters as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[15]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Molecular Mechanisms and Signaling Pathways
NSAIDs and their esters can induce cytotoxicity in cancer cells through various mechanisms, often involving the induction of apoptosis and cell cycle arrest. These effects can be both dependent and independent of their well-known inhibitory action on cyclooxygenase (COX) enzymes.
Experimental Workflow
The general workflow for comparing the in vitro cytotoxicity of NSAID esters is depicted below.
Caption: General experimental workflow for in vitro cytotoxicity comparison.
Apoptosis Signaling Pathway
NSAID-induced apoptosis in cancer cells can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many NSAIDs have been shown to induce apoptosis through COX-independent mechanisms.
Caption: Simplified signaling pathway of NSAID ester-induced apoptosis.
Cell Cycle Arrest Mechanism
NSAIDs can arrest the cell cycle at various checkpoints, most commonly at the G0/G1 or G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Mechanism of NSAID ester-induced cell cycle arrest.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diclofenac Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
Comparative Analysis of Etodolac and Its Derivatives as Cyclooxygenase Inhibitors: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
Etodolac (B1671708) is recognized for its preferential inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme primarily associated with inflammation, over the constitutive COX-1 isoform, which is involved in gastrointestinal protection.[1][2][3] This selectivity is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][4] Molecular docking studies are crucial in elucidating the structural basis for this selectivity and in guiding the design of new derivatives with improved affinity and selectivity.
Quantitative Data Summary
The following table summarizes the available molecular docking data for Etodolac and some of its derivatives with COX enzymes. It is important to note that these results are compiled from different studies that may have used varied docking software and protocols; therefore, a direct comparison of the absolute values should be made with caution. The data primarily serves to illustrate the relative binding affinities observed in individual studies.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Software/Method | Reference |
| Etodolac | COX-1 | -7.0 | AutoDock | [5] |
| Isochromen-1-one analogue 5 | COX-1 | -8.2 | AutoDock | [5] |
| Aceclofenac (Reference) | COX-1 | -7.9 | AutoDock | [5] |
| Diclofenac (Reference) | COX-1 | -7.7 | AutoDock | [5] |
Note: The negative values of the docking scores indicate the binding affinity; a more negative value suggests a stronger binding interaction.
Experimental Protocols
A generalized experimental protocol for molecular docking studies of small molecules with COX enzymes, based on methodologies reported in the literature, is provided below.[5][6][7][8]
Protein Preparation
-
Retrieval of Crystal Structure: The three-dimensional crystal structures of the target enzymes (e.g., COX-1 and COX-2) are obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 1HT5 for COX-1 and 3LN1 or 6COX for COX-2.[5][6][7]
-
Protein Refinement: The retrieved protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.[6][8]
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.
-
File Format Conversion: The prepared protein structure is saved in the appropriate format (e.g., PDBQT for AutoDock).[7]
Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structures of the ligands (Etodolac and its esters/derivatives) are drawn using chemical drawing software like ChemDraw. The 3D structures are then generated and energy-minimized using a suitable force field (e.g., MMFF94).[7]
-
Charge Assignment and Torsion Definition: Gasteiger partial charges are assigned to the ligand atoms, and rotatable bonds are defined.
-
File Format Conversion: The prepared ligand structures are saved in the required format (e.g., PDBQT).[7]
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket of the native ligand.[7]
-
Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking calculations.[7] The software explores various conformations and orientations of the ligand within the enzyme's active site and calculates the binding affinity for each pose.
-
Selection of Best Pose: The conformation with the lowest binding energy (most favorable docking score) is typically selected as the most probable binding mode.
Analysis of Results
-
Binding Affinity: The docking scores provide a quantitative measure of the binding affinity between the ligand and the enzyme.
-
Interaction Analysis: The docked poses are visualized using software like Discovery Studio or PyMOL to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues in the active site.
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Cyclooxygenase (COX) Signaling Pathway
Caption: The cyclooxygenase signaling pathway and the inhibitory action of Etodolac.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. japer.in [japer.in]
Head-to-head comparison of different catalysts for Etodolac methyl ester synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the synthesis of Etodolac (B1671708) methyl ester, supported by experimental data.
The synthesis of Etodolac methyl ester, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, is a critical process in pharmaceutical manufacturing. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides a head-to-head comparison of different catalysts employed in the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalytic system for their needs.
The primary synthetic route to this compound involves the Oxa-Pictet-Spengler reaction of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331). This reaction is catalyzed by a variety of acids. This guide will focus on the comparative performance of commonly used homogeneous catalysts: inorganic mineral acids and trimethylhalosilanes.
Comparative Performance of Catalysts
The selection of a catalyst for the synthesis of this compound significantly impacts reaction yield, time, and overall process efficiency. Below is a summary of quantitative data for different catalytic systems. It is important to note that the data is compiled from various sources, and direct comparison should be considered with caution due to potential variations in experimental conditions.
| Catalyst System | Reactants | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | 7-ethyltryptophol, methyl 3-oxopentanoate | Methanol (B129727), Toluene | 0 - 5 | 1 hour | 82.7 | [1][2] |
| Concentrated Sulfuric Acid (H₂SO₄) | 7-ethyltryptophol, methyl 3-oxopentanoate | Methanol | 0 - 5, then 30 | Not specified | 65-85 | [3] |
| Hydrochloric Acid (HCl) | 7-ethyltryptophol, methyl 3-oxopentanoate | Methanol | 0 - 5, then 30 | Not specified | 65-85 | [3] |
| Trimethylchlorosilane (TMSCl) | 7-ethyltryptophol, methyl 3-oxopentanoate | Methanol | 20 - 25 | 22 hours | 98.0 | [1][2] |
| Trimethylchlorosilane (TMSCl) with mother liquor recycle | 7-ethyltryptophol, methyl 3-oxopentanoate | Methanol | 20 - 25 | Not specified | 99.7 - 100.1 | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalysts are provided below.
Synthesis using Concentrated Sulfuric Acid
This protocol is based on a typical procedure found in the patent literature.[5][6][7]
Materials:
-
7-ethyltryptophol
-
Methyl 3-oxopentanoate
-
Anhydrous Methanol
-
Toluene
-
Concentrated Sulfuric Acid (98%)
-
10% Potassium Bicarbonate solution
Procedure:
-
In a four-hole reaction flask equipped with a stirrer and thermometer, dissolve 7-ethyltryptophol in a mixture of anhydrous methanol and toluene.
-
Add methyl 3-oxopentanoate to the solution.
-
Cool the mixture to 0 to -5 °C with stirring.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature between 0 and -5 °C.
-
Continue stirring at this temperature for 1 hour.
-
After the reaction is complete, pour the mixture into a 10% potassium bicarbonate solution to neutralize the acid.
-
Separate the organic phase, concentrate it under reduced pressure, and recrystallize the crude product from methanol to obtain this compound.
Synthesis using Trimethylchlorosilane
This protocol is based on a high-yield method described in recent patents.[1][2][8]
Materials:
-
7-ethyltryptophol
-
Methyl 3-oxopentanoate
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
5% Sodium Bicarbonate solution
Procedure:
-
To a reaction vessel, add 7-ethyltryptophol and methyl 3-oxopentanoate in anhydrous methanol.
-
Stir the mixture at 15-20 °C to form a solution.
-
Add trimethylchlorosilane dropwise to the solution while maintaining the temperature at 15-20 °C. The addition is typically performed over several hours.
-
After the addition is complete, allow the reaction to proceed at 20-25 °C for approximately 22 hours.
-
Upon completion, cool the reaction mixture to 10-15 °C to precipitate the product.
-
Filter the solid, wash with cold methanol, followed by a 5% sodium bicarbonate solution, and then water.
-
Dry the product to obtain high-purity this compound.
-
For even higher yields, the mother liquor can be concentrated and recycled in subsequent batches.[1][8]
Visualizing the Synthesis and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Catalytic synthesis of this compound.
Caption: Experimental workflow for synthesis.
Discussion
The choice between concentrated sulfuric acid and trimethylhalosilane catalysts for this compound synthesis involves a trade-off between reaction conditions, yield, and safety.
-
Concentrated Sulfuric Acid: This is a traditional and cost-effective catalyst. However, it is highly corrosive and can lead to side reactions and impurities if not handled carefully. The yields reported are generally good but may not be as high as the alternative.
-
Trimethylhalosilane: This catalytic system, particularly trimethylchlorosilane, offers a significant advantage in terms of yield, with near-quantitative conversion reported, especially when the mother liquor is recycled.[1][4] It also operates under milder conditions compared to concentrated sulfuric acid, which can be beneficial for sensitive substrates. While potentially more expensive, the higher yield and purity of the product could offset the initial cost in an industrial setting.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Zeolite Catalyzed Multiphasic Systems in Esters Synthesis [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US11046705B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous acid catalysts for biodiesel production: current status and future challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN111303172A - Method for preparing this compound - Google Patents [patents.google.com]
Cross-Reactivity of Etodolac Metabolites in Immunoassays: A Review of Available Data
A comprehensive review of existing literature reveals a significant gap in publicly available data regarding the cross-reactivity of Etodolac (B1671708) metabolites in specific immunoassays for the parent drug. While the metabolism of Etodolac is well-documented, quantitative data on how its metabolites interfere with immunodetection remains largely unpublished.
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolites identified in human plasma and urine include 6-hydroxylated-etodolac, 7-hydroxylated-etodolac, 8-hydroxylated-etodolac, and their corresponding glucuronide conjugates. Understanding the cross-reactivity of these metabolites in immunoassays is crucial for accurately quantifying Etodolac concentrations in biological samples and for interpreting the results of toxicological and pharmacokinetic studies.
Despite the importance of this information, a systematic search of scientific databases and commercial immunoassay kit literature did not yield specific studies that have developed and validated an immunoassay for Etodolac while also providing quantitative cross-reactivity data for its major metabolites. Such data is typically presented as a percentage of cross-reactivity, indicating the degree to which a metabolite can be detected by an antibody raised against the parent drug.
One study noted an interesting instance of cross-reactivity where the phenolic metabolites of Etodolac led to false-positive results in diagnostic dipstick tests for urinary bilirubin. This highlights the potential for Etodolac metabolites to interact with assay components, but it does not provide specific data for an Etodolac immunoassay.
The absence of this critical data prevents a direct comparison of the performance of different immunoassays and their suitability for specific research or clinical applications where the presence of metabolites could confound the results.
Metabolic Pathway of Etodolac
Etodolac is primarily metabolized through oxidation and glucuronidation. The main oxidative metabolites are formed by hydroxylation at the 6, 7, and 8 positions of the etodolac molecule. These hydroxylated metabolites can then be further conjugated with glucuronic acid to form glucuronides, which are more water-soluble and readily excreted.
Caption: Metabolic pathway of Etodolac.
Hypothetical Experimental Workflow for Cross-Reactivity Testing
In the absence of specific published protocols for Etodolac, a general experimental workflow for determining metabolite cross-reactivity in a competitive immunoassay is outlined below. This workflow is based on standard practices in immunoassay development and validation.
Caption: Generalized workflow for immunoassay cross-reactivity testing.
Conclusion
For researchers, scientists, and drug development professionals, the lack of published cross-reactivity data for Etodolac metabolites in immunoassays presents a significant challenge. Without this information, the accuracy of immunoassay-based measurements of Etodolac in biological matrices containing its metabolites cannot be fully assured. This data gap underscores the need for future studies to focus on the development and thorough validation of Etodolac immunoassays, with a specific emphasis on characterizing the cross-reactivity of its major metabolites. Such studies would be invaluable for ensuring the reliability of pharmacokinetic, toxicokinetic, and clinical monitoring data for this widely used NSAID.
Comparative pharmacokinetic profiling of Etodolac and its methyl ester
A detailed guide for researchers and drug development professionals on the pharmacokinetic characteristics of the non-steroidal anti-inflammatory drug (NSAID) Etodolac (B1671708). This guide addresses the current landscape of available data and highlights the knowledge gap concerning its methyl ester derivative.
Executive Summary
Etodolac is a well-characterized NSAID with established pharmacokinetic parameters. It is readily absorbed orally, highly bound to plasma proteins, and extensively metabolized in the liver. The pharmacokinetics of Etodolac are stereoselective, with the inactive R-enantiomer present in significantly higher plasma concentrations than the active S-enantiomer.
Crucially, a thorough review of published scientific literature reveals a significant lack of data on the pharmacokinetic profile of Etodolac methyl ester. While the synthesis of this compound is documented, primarily as a laboratory intermediate for the creation of other Etodolac derivatives, its absorption, distribution, metabolism, and excretion (ADME) properties have not been publicly reported. One study notes that ester derivatives of Etodolac are generally considered to inactivate the drug, though this does not preclude the possibility of it acting as a prodrug that converts to the active Etodolac form in vivo.
This guide, therefore, provides a comprehensive overview of the known pharmacokinetics of Etodolac and outlines a hypothetical experimental protocol for a comparative study to elucidate the pharmacokinetic profile of its methyl ester.
Pharmacokinetic Profile of Etodolac
Etodolac is administered as a racemic mixture of its R- and S-enantiomers. The S-enantiomer is responsible for the therapeutic activity.
Data Presentation: Pharmacokinetic Parameters of Etodolac
The following table summarizes the key pharmacokinetic parameters of racemic Etodolac in healthy adult volunteers after oral administration.
| Parameter | Value | Reference |
| Bioavailability (oral) | Well absorbed | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [1] |
| Plasma Protein Binding | >99% | [2][3] |
| Elimination Half-life (t½) | 6 to 8 hours | [1] |
| Metabolism | Extensive hepatic metabolism to oxidized metabolites and acyl-glucuronides. | [1] |
| Excretion | Primarily renal excretion of metabolites. | [1] |
Stereoselective Pharmacokinetics
A notable feature of Etodolac is its stereoselective pharmacokinetics. In plasma, the concentrations of the inactive R-enantiomer are approximately 10-fold higher than those of the active S-enantiomer[1]. This is a unique characteristic among chiral NSAIDs.
Experimental Protocols
Hypothetical Protocol for a Comparative Pharmacokinetic Study: Etodolac vs. This compound
To address the current data gap, a comparative pharmacokinetic study in an animal model, such as Sprague-Dawley rats, would be necessary.
Objective: To compare the single-dose oral pharmacokinetic profiles of Etodolac and this compound.
Study Design:
-
A parallel-group study design with two groups of male Sprague-Dawley rats (n=6 per group).
-
Group 1: Administered a single oral dose of Etodolac (e.g., 20 mg/kg).
-
Group 2: Administered a single oral dose of this compound (molar equivalent to the Etodolac dose).
-
Fasted conditions overnight before dosing.
Dosing and Sample Collection:
-
The compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral administration via gavage.
-
Serial blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Development and validation of a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Etodolac and this compound in plasma.
Pharmacokinetic Analysis:
-
Plasma concentration-time data for both compounds will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (elimination half-life), and oral clearance (CL/F).
Mandatory Visualizations
Metabolic Pathway of Etodolac
References
A Comparative Guide to Analytical Techniques for the Quality Control of Etodolac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quality control of Etodolac methyl ester, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The selection of an appropriate analytical method is critical for ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible (UV-Vis) Spectrophotometry, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is widely used in pharmaceutical quality control for its high resolution and sensitivity.
Experimental Protocol:
A reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v) is commonly used. The mobile phase should be filtered and degassed before use.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of 225 nm is suitable.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). Calibration standards are prepared by diluting the stock solution to various concentrations.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase to a concentration within the calibration range.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Performance Data |
| Linearity Range | 0.05 - 150 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[3][4] |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | 0.0498 µg/mL[2] |
| Robustness | The method should be robust to small variations in mobile phase composition, pH, and flow rate.[4] |
Experimental Workflow for HPLC Analysis
Figure 1: HPLC analysis workflow for this compound.
Gas Chromatography (GC)
Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. In pharmaceutical quality control, GC is often used for the analysis of residual solvents and for the assay of volatile compounds.
Experimental Protocol:
A GC method with Flame Ionization Detection (FID) is suitable for the analysis of residual solvents in this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a headspace autosampler.
-
Column: A capillary column with a stationary phase suitable for separating common solvents (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Standard Solution Preparation: A stock solution containing a mixture of expected residual solvents is prepared in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide). Calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in the high-boiling-point solvent in a headspace vial.
Data Presentation: GC Method Validation Parameters for Residual Solvents
| Parameter | Typical Performance Data |
| Linearity Range | Dependent on the specific solvent and its permitted limit. |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Typically in the ppm or ppb range, depending on the solvent.[5] |
| Limit of Quantification (LOQ) | Typically in the ppm range, depending on the solvent.[5] |
| Specificity | The method should demonstrate good resolution between different solvents.[5] |
Experimental Workflow for GC-FID Analysis
Figure 2: GC-FID analysis workflow for residual solvents.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is commonly used for the assay of APIs and their intermediates.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol (B129727) is a suitable solvent for this compound.
-
Wavelength of Maximum Absorbance (λmax): The λmax for Etodolac in methanol is around 279 nm, and a similar wavelength can be expected for its methyl ester.[6] A scan should be performed to determine the precise λmax for this compound.
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in methanol to achieve a known concentration (e.g., 100 µg/mL). Calibration standards are prepared by diluting the stock solution to various concentrations.
-
Sample Preparation: The sample containing this compound is dissolved in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measurement: The absorbance of the sample and standard solutions is measured at the λmax against a methanol blank.
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Typical Performance Data |
| Linearity Range | 1 - 20 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (% RSD) | < 2%[6] |
| Limit of Detection (LOD) | 0.86 µg/mL[6] |
| Limit of Quantification (LOQ) | 3.49 µg/mL[6] |
| Molar Absorptivity (ε) | To be determined experimentally. |
Logical Relationship for UV-Vis Quantification
Figure 3: Logical relationship for quantification by UV-Vis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for the identification and characterization of organic molecules. It provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sampling of solids.
-
Sample Preparation: A small amount of the this compound powder is placed directly on the ATR crystal.
-
Measurement: The spectrum is recorded over the mid-infrared range (typically 4000 - 400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum of a known standard of this compound.
Data Presentation: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch (Indole) | ~ 3379[7] |
| C-H Stretch (Aromatic) | ~ 3062[7] |
| C-H Stretch (Aliphatic) | ~ 2968, 2875[7] |
| C=O Stretch (Ester) | ~ 1730 |
| C-O Stretch (Ester) | ~ 1250 - 1000 |
Workflow for FT-IR Identification
Figure 4: Workflow for identity confirmation by FT-IR.
Conclusion
The choice of analytical technique for the quality control of this compound depends on the specific parameter being evaluated.
-
HPLC is the most versatile and powerful technique for purity determination and assay, offering high specificity and sensitivity.
-
GC is the method of choice for the analysis of residual solvents, which is a critical quality attribute for APIs.
-
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative assay of this compound.
-
FT-IR Spectroscopy is an excellent tool for the rapid and definitive identification of the compound.
A combination of these techniques is typically employed in a comprehensive quality control strategy to ensure the identity, purity, and quality of this compound, thereby guaranteeing the safety and efficacy of the final pharmaceutical product. Method validation for each technique should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the results.[4][6][8][9]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. orientjchem.org [orientjchem.org]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.info [ijpsr.info]
Safety Operating Guide
Essential Guide to the Proper Disposal of Etodolac Methyl Ester
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Etodolac methyl ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The parent compound, Etodolac, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child[1]. While one Safety Data Sheet (SDS) for this compound classifies it as non-hazardous for transport, another indicates hazard statements for skin and eye irritation, and respiratory irritation[2]. A third source states it is "Toxic if swallowed"[3]. Given this information, a cautious approach is warranted.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Quantitative Safety Data Summary
The following table summarizes key safety and physical property data for Etodolac and its methyl ester, compiled from various safety data sheets.
| Property | Etodolac | This compound |
| Physical State | Solid | Solid[2] |
| Melting Point | 150 - 152 °C[4] | 130 - 132 °C[2] |
| Hazard Statements | Toxic if swallowed, Causes serious eye irritation, Suspected of damaging fertility or the unborn child[1][4][5]. | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]. Toxic if swallowed[3]. |
| Disposal Guideline | Must not be disposed of with household garbage. Do not allow to reach sewage system[1]. | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[5]. |
Step-by-Step Disposal Protocol for this compound
Due to its potential toxicity and irritant properties, this compound should be treated as a hazardous chemical waste. Direct disposal down the drain or in regular trash is not recommended.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "this compound and related solid waste." For liquid waste containing this compound, use a separate, compatible container labeled "Organic Waste: this compound Solutions."
-
Compatibility: Ensure the waste container is made of a material compatible with the solvents used to dissolve the this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable[6].
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases[6].
Step 2: Preparing for Disposal
-
Solid Waste:
-
Carefully collect any solid this compound powder, residues, and contaminated materials (e.g., weighing paper, gloves, and wipes) in the designated solid waste container.
-
Ensure the container is securely sealed.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in the designated liquid organic waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[6].
-
Securely cap the container.
-
Step 3: Storage and Labeling
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area. This area should be away from ignition sources and general laboratory traffic[6].
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[6].
-
Provide Information: Be prepared to provide the EHS representative with all necessary information about the waste, including its composition and volume.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 122188-02-7 this compound AKSci F471 [aksci.com]
- 3. Methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetate | C18H23NO3 | CID 527310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Etodolac methyl ester
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Etodolac methyl ester is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure a secure laboratory environment.
Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound presents some inconsistencies across sources, the parent compound, Etodolac, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child[1][2]. As a derivative, this compound should be handled with a similar high degree of caution. Hazard statements associated with this compound include the potential for being toxic if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation[3][4].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on best practices for handling APIs and chemical esters[5][6][7][8][9].
| Body Area | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved Respirator | A respirator is essential, particularly when handling the compound as a powder, to prevent inhalation[9][10]. The specific cartridge type should be selected based on a formal risk assessment. |
| Hands | Chemical-resistant Gloves (Nitrile, double-gloving recommended) | Double-gloving provides an additional barrier against contamination[8]. Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Eyes | Chemical Safety Goggles | Provides protection against splashes and airborne particles[9][11]. Must be worn at all times in the handling area. |
| Face | Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. |
| Body | Laboratory Coat (fully buttoned) | A lab coat protects the skin and personal clothing from contamination[6]. |
| Feet | Closed-toe Shoes | Appropriate footwear is required to protect against spills and falling objects[12]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for minimizing exposure and maintaining the integrity of the experiment.
-
Preparation : Before handling, ensure that the designated work area, such as a chemical fume hood or a biological safety cabinet, is clean and uncluttered[7][10]. Verify that all necessary PPE is available and in good condition. Eyewash stations and safety showers should be accessible and operational[11].
-
Weighing and Aliquoting : All handling of solid this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to control airborne particles[10]. Use appropriate tools to handle the compound and avoid creating dust.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly[11].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused or waste this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be disposed of in a designated and clearly labeled hazardous chemical waste container[8].
-
Liquid Waste : All solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of this waste down the drain[1].
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 122188-02-7 this compound AKSci F471 [aksci.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. benchchem.com [benchchem.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. benchchem.com [benchchem.com]
- 9. falseguridad.com [falseguridad.com]
- 10. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 11. support.hpe.com [support.hpe.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
